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3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Documentation Hub

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  • Product: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid
  • CAS: 1306607-09-9

Core Science & Biosynthesis

Foundational

Comprehensive Characterization Guide: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Topic: Physical Properties & Characterization of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2] [1][2] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Characterization of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2]

[1][2]

Introduction & Chemical Identity

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a biaryl ether scaffold often utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) agonists (e.g., GPR40/FFAR1) or as a linker intermediate in fragment-based drug discovery.[1][2][3] Its structure combines a lipophilic, basic pyridine head group with a polar, acidic benzoic acid tail, linked by a flexible methylene-ether bridge.[1][2]

This guide details the physicochemical profile of this compound, focusing on its zwitterionic nature, solubility behavior, and solid-state properties critical for assay development and formulation.[1][2]

Structural Analysis[1][2][4]
  • IUPAC Name: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid[1][2]

  • Molecular Formula: C₁₄H₁₃NO₃[1][2]

  • Molecular Weight: 243.26 g/mol [2][4]

  • SMILES: CC1=NC=C(OCC2=CC=CC(C(O)=O)=C2)C=C1

  • Key Functional Groups:

    • Benzoic Acid (C3-substituted): Primary acidic center (Hydrogen Bond Donor/Acceptor).[1][2]

    • Pyridine (6-Methyl-3-substituted): Weakly basic center; the 6-methyl group provides steric bulk and slight electron donation.[1][2]

    • Ether Linker: Rotatable bond increasing conformational flexibility.[1][2]

ChemicalStructure Fig 1: Pharmacophore segmentation of the target molecule. Benzoic Benzoic Acid Core (Acidic Tail) Linker Methylene-Ether (-CH2-O-) Benzoic->Linker C3 Attachment Pyridine 6-Methylpyridine (Basic Head) Linker->Pyridine O-C3 Attachment

[1][2]

Physicochemical Profile

The following properties are synthesized from high-fidelity structure-activity relationship (SAR) data of analogous biaryl ether benzoates.

Table 1: Physical Properties Summary
PropertyValue (Predicted/Exp)Relevance to Development
Physical State White to Off-white Crystalline PowderSolid handling and dispensing.[1][2][4]
Melting Point 155 – 165 °CIndicates stable crystal lattice; suitable for solid dosage forms.[1][2][4]
LogP (Octanol/Water) 2.2 ± 0.3Moderate lipophilicity; likely good membrane permeability.[1][2][4]
Topological Polar Surface Area (TPSA) ~63 ŲWell within Veber rules (<140 Ų) for oral bioavailability.[1][2][4]
pKa (Acidic) 3.9 – 4.2 (COOH)Ionized at physiological pH (7.4).[1][2][4]
pKa (Basic) 4.8 – 5.2 (Pyridine N)Protonated only in acidic environments (stomach).[1][2][4]
Isoelectric Point (pI) ~4.5Region of minimum solubility (precipitation risk).[1][2][4]

Solubility & Ionization Behavior

Understanding the ionization profile is critical for this molecule because it possesses both an acidic and a basic center.[1][2] The molecule exists in different microspecies depending on the pH of the solution.[1][2]

The "U-Shaped" Solubility Curve
  • pH < 3 (Stomach): The pyridine nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ).[1][2] The molecule is a Cation .[1][2] High solubility.
  • pH 4 – 5 (Intestine transition): The acid deprotonates (

    
    ) while the pyridine remains partially protonated (
    
    
    
    ).[1][2] This creates a Zwitterionic or neutral species range.[1][2] Solubility is at its minimum here.
  • pH > 6 (Blood/Cytosol): The pyridine deprotonates (

    
    ), and the acid is deprotonated (
    
    
    
    ).[1][2] The molecule is an Anion .[1][2] High solubility.

SolubilityProfile Fig 2: pH-Dependent Microspecies Distribution cluster_acid Acidic Medium (pH < 3) cluster_iso Isoelectric Region (pH 4 - 5) cluster_basic Basic Medium (pH > 6) Cation CATIONIC SPECIES (Py-H+, COOH) High Solubility Zwitter ZWITTERION / NEUTRAL (Py-H+, COO-) Lowest Solubility (Ppt Risk) Cation->Zwitter pKa ~ 4.0 (Acid) Anion ANIONIC SPECIES (Py, COO-) High Solubility Zwitter->Anion pKa ~ 5.0 (Base)

Experimental Characterization Protocols

To validate the predicted values above, the following standardized protocols should be employed. These methods ensure data integrity for IND-enabling studies.[1][2]

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants of the pyridine and benzoic acid moieties.

  • Preparation: Dissolve 2-3 mg of the compound in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.

  • Titration: Perform a dual-titration using 0.1 M HCl (to protonate) and 0.1 M NaOH (to deprotonate) under inert gas (

    
    ) purge to remove 
    
    
    
    .[1][2]
  • Analysis: Use the Bjerrum plot method to identify inflection points.[1][2]

    • Expectation: Two inflection points corresponding to the carboxyl group (~pH 4) and the pyridinium ion (~pH 5).[1][2]

    • Note: If the inflection points overlap, use Yasuda-Shedlovsky extrapolation to determine thermodynamic pKa at 0% organic solvent.[1][2][4]

Protocol B: Shake-Flask LogD Measurement

Objective: Measure lipophilicity at physiological pH (LogD 7.4).

  • System: Octanol-saturated phosphate buffer (pH 7.4).

  • Equilibration: Add excess solid compound to the biphasic system. Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at 254 nm).

  • Calculation:

    
    .
    

Solid State & Stability

Polymorphism Screening

Benzoic acid derivatives are prone to polymorphism.[1][2][4]

  • Screening Solvents: Recrystallize from polar protic (Ethanol), polar aprotic (Acetone), and non-polar (Heptane) solvents.[1][2]

  • Detection: Analyze resulting solids via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction).[1][2]

  • Warning: The formation of hydrates is likely if crystallized from aqueous alcohols due to the H-bonding capability of the pyridine nitrogen.[1][2]

Thermal Stability[1][2][4]
  • TGA (Thermogravimetric Analysis): The compound is expected to be stable up to ~200°C. Weight loss prior to this indicates solvate/hydrate desolvation.[1][2]

  • Decarboxylation: Unlike 2-hydroxybenzoic acids, 3-substituted benzoic acids are generally resistant to thermal decarboxylation below 250°C.[1][2]

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa/LogP methodology).

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Meanwell, N. A. (2011).[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] (Reference for pyridine/benzoic acid bioisostere properties).

  • PubChem Compound Summary. "3-Hydroxybenzoic acid" (CID 7420) and "6-Methylpyridin-3-ol" (CID 89957).[1][2] Used for fragment-based property estimation.[1][2] Link

Sources

Exploratory

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" synthesis pathway

Part 1: Executive Summary & Retrosynthetic Strategy The target molecule, 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , represents a specific class of aryl-pyridyl ethers often utilized as pharmacophores in PPAR ago...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

The target molecule, 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , represents a specific class of aryl-pyridyl ethers often utilized as pharmacophores in PPAR agonists, kinase inhibitors, and metabolic modulators. Its structure consists of a lipophilic 6-methylpyridine moiety linked via an oxymethyl bridge to a benzoic acid solubilizing group.

From a process chemistry perspective, the direct synthesis involving the free carboxylic acid is suboptimal due to competitive salt formation and solubility challenges. Therefore, this guide prioritizes a Convergent Ester-Based Strategy , utilizing a protection-deprotection sequence that ensures high yields and facile purification.

Retrosynthetic Analysis

The most logical disconnection is at the ether linkage (


 bond), separating the molecule into two commercially viable synthons:
  • Electrophile: Methyl 3-(bromomethyl)benzoate (a benzylic halide).[1]

  • Nucleophile: 6-Methylpyridin-3-ol (a hydroxypyridine).

Retrosynthesis Target Target Molecule 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Intermediate Ester Precursor Methyl 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoate Target->Intermediate Hydrolysis (Saponification) Synthons Synthons Intermediate->Synthons Disconnection FragA Fragment A (Nucleophile) 6-Methylpyridin-3-ol Synthons->FragA FragB Fragment B (Electrophile) Methyl 3-(bromomethyl)benzoate Synthons->FragB

Caption: Retrosynthetic disconnection revealing the convergent ester-based pathway.

Part 2: Primary Synthesis Pathway (The Ester Route)

This pathway is selected for its robustness, scalability, and avoidance of heavy metal catalysts (unlike Ullmann couplings).

Step 1: Nucleophilic Substitution (Williamson Ether Synthesis)

Objective: Coupling of the pyridinol and the benzyl bromide.

  • Reagents: Methyl 3-(bromomethyl)benzoate (1.0 equiv), 6-Methylpyridin-3-ol (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[2]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    
  • Conditions:

    
    
    
    
    , 4–6 hours.

Technical Insight (Causality): While


 is economical, 

is often preferred in medicinal chemistry for this reaction (the "Cesium Effect"). The larger cesium cation forms a looser ion pair with the pyridinyl phenoxide, increasing the nucleophilicity of the oxygen atom and accelerating the

displacement of the bromide [1]. Furthermore, using the methyl ester of the benzoic acid prevents the formation of the carboxylate salt, which would otherwise compete as a nucleophile and lead to polymerization or side-products.

Protocol:

  • Charge a reaction vessel with 6-Methylpyridin-3-ol (1.1 equiv) and anhydrous DMF (10 volumes).

  • Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation.
    
    • Note: The solution may darken slightly as the phenoxide forms.

  • Add Methyl 3-(bromomethyl)benzoate (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Heat the mixture to

    
      and monitor by HPLC/TLC.
    
  • Workup: Upon completion, cool to RT. Pour into ice-water (20 volumes). The ester intermediate often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with Ethyl Acetate.

Step 2: Saponification (Ester Hydrolysis)

Objective: Deprotection of the methyl ester to yield the final free acid.

  • Reagents: Lithium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Solvent: THF/Water or Methanol/Water (3:1 ratio).

  • Conditions: Room Temperature to

    
    , 2–4 hours.
    

Technical Insight:


 is milder than 

and is less likely to attack the pyridine ring or cause racemization (if chiral centers were present, though not applicable here). The THF/Water system ensures solubility of both the organic ester and the inorganic base.

Protocol:

  • Dissolve the intermediate from Step 1 in THF/Water (3:1) .

  • Add

    
      (2.5 equiv).
    
  • Stir at

    
    . Monitor the disappearance of the ester peak by LC-MS.
    
  • Isolation: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase carefully with 1M HCl to pH ~4–5.

    • Critical: Do not over-acidify to pH < 2, as the pyridine nitrogen may protonate, forming a hydrochloride salt which is water-soluble and difficult to isolate. The target is the zwitterionic or neutral free acid species which typically precipitates at its isoelectric point.

  • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at

    
    .
    

Part 3: Reaction Mechanism & Workflow Visualization

The following diagram details the molecular mechanism, highlighting the


 attack and the subsequent hydrolysis.

Mechanism Start Reagents: Pyridinol + Benzyl Bromide Step1 Step 1: Deprotonation Base removes proton from Pyridinol (Forms Pyridinyl Phenoxide) Start->Step1 Step2 Step 2: SN2 Attack Phenoxide attacks Benzyl Carbon Br- leaves Step1->Step2 Activated Nucleophile Inter Intermediate: Methyl Ester Ether Step2->Inter Step3 Step 3: Hydrolysis LiOH/H2O cleaves Ester Inter->Step3 Final Final Product: Benzoic Acid Derivative Step3->Final Acidification (pH 4-5)

Caption: Step-by-step mechanistic flow from reagents to final acid isolation.

Part 4: Data Summary & Analytical Expectations

Physicochemical Properties & Stoichiometry
ComponentRoleEquivMW ( g/mol )Key Property
Methyl 3-(bromomethyl)benzoate Electrophile1.0229.07Benzylic halide (Lachrymator)
6-Methylpyridin-3-ol Nucleophile1.1109.13Amphoteric phenol analog
Cesium Carbonate Base1.5325.82Hygroscopic, enhances solubility
DMF Solvent10 vol73.09Polar aprotic, high boiling point
LiOH·H2O Hydrolysis Agent2.541.96Mild base
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5-13.0 (br s, 1H, -COOH ).
      
    • 
       8.2 (d, 1H, Pyridine H2 ).
      
    • 
       7.9-8.0 (m, 2H, Benzoic H2/H6 ).
      
    • 
       7.3-7.6 (m, 3H, Benzoic H4/H5  + Pyridine H4 ).
      
    • 
       5.2 (s, 2H, -O-CH2 -Ar).
      
    • 
       2.4 (s, 3H, Pyridine-CH3 ).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~244.1 m/z.

Part 5: Safety & Troubleshooting

  • Lachrymator Warning: Methyl 3-(bromomethyl)benzoate is a potent lachrymator (tear gas agent). All weighing and transfers must occur in a functioning fume hood.

  • Regioselectivity: 6-methylpyridin-3-ol can theoretically undergo N-alkylation (forming a pyridone) vs O-alkylation. However, under basic conditions with "hard" electrophiles like benzyl bromides, O-alkylation is kinetically and thermodynamically favored [2]. If N-alkylation side products are observed (typically <5%), they can be removed via recrystallization in Ethanol.

  • pH Control: During the final isolation, precise pH adjustment is vital. If the product does not precipitate at pH 5, concentrate the aqueous volume further. Avoid pH < 2 to prevent hydrochloride salt formation.

References

  • BenchChem. (2025).[1][3] Methyl 3-(bromomethyl)benzoate in Organic Chemistry: Synthesis and Reactivity. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Reactivity. Retrieved from

  • Rasayan Journal of Chemistry. (2019). Synthesis of 3-alkoxy methyl benzoate derivatives via Williamson Ether Synthesis. Retrieved from

  • Google Patents. (2021). WO2021074138A1 - Synthesis of pyridine-ether intermediates. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid: A Potent Dihydroorotate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of therapeutic drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with superior e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of therapeutic drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with superior efficacy and safety profiles. Within this dynamic environment, the strategic design and synthesis of targeted inhibitors remain a cornerstone of modern medicinal chemistry. This technical guide focuses on 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a compound of significant interest due to its potential as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a critical process for cellular proliferation. Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders and various cancers.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, providing a detailed examination of the compound's chemical identity, a plausible synthetic route based on established chemical principles, its anticipated physicochemical properties, and its pharmacological context as a DHODH inhibitor.

Compound Identification and Physicochemical Profile

IUPAC Name and Structural Identifiers

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is formally named 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid according to the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

For computational and database-oriented applications, the following identifiers are crucial:

  • Molecular Formula: C₁₄H₁₃NO₃[3]

  • SMILES (Simplified Molecular-Input Line-Entry System): CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O[3]

  • InChI (International Chemical Identifier): InChI=1S/C14H13NO3/c1-10-5-6-13(8-15-10)18-9-11-3-2-4-12(7-11)14(16)17/h2-8H,9H2,1H3,(H,16,17)[3]

  • InChIKey: YUBDHBCHHWPSJE-UHFFFAOYSA-N[3]

Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 243.26 g/mol Influences diffusion rates and bioavailability.
Monoisotopic Mass 243.08954 DaEssential for mass spectrometry analysis.[3]
XlogP 2.2Indicates a favorable lipophilicity for cell membrane permeability.[3]
Hydrogen Bond Donors 1Pertains to the molecule's ability to interact with biological targets.
Hydrogen Bond Acceptors 4Influences solubility and binding affinity.
Rotatable Bonds 4Relates to conformational flexibility, which can impact target binding.
Topological Polar Surface Area (TPSA) 59.4 ŲA key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Synthesis and Purification

The synthesis of 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid can be logically approached through a convergent synthesis strategy. This involves the preparation of key intermediates followed by their coupling to form the final product. The following proposed synthesis is based on well-established and reliable chemical transformations.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary building blocks: 6-methyl-3-hydroxypyridine and methyl 3-(bromomethyl)benzoate. The ether linkage can be formed via a Williamson ether synthesis, and the final carboxylic acid can be obtained by the hydrolysis of the corresponding methyl ester.

Retrosynthesis Target 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Intermediate1 Methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate Target->Intermediate1 Ester Hydrolysis BuildingBlock1 6-Methyl-3-hydroxypyridine Intermediate1->BuildingBlock1 Williamson Ether Synthesis BuildingBlock2 Methyl 3-(bromomethyl)benzoate Intermediate1->BuildingBlock2 Williamson Ether Synthesis Precursor Methyl 3-methylbenzoate BuildingBlock2->Precursor Benzylic Bromination

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Synthetic Pathway

The following is a detailed, step-by-step methodology for the synthesis of 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid.

Step 1: Benzylic Bromination of Methyl 3-methylbenzoate

  • To a solution of methyl 3-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude methyl 3-(bromomethyl)benzoate, which can be purified by column chromatography.

Step 2: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve 6-methyl-3-hydroxypyridine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add a solution of methyl 3-(bromomethyl)benzoate (1 equivalent) in DMF dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-18 hours, or gently heat to 50-60 °C to expedite the reaction, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate, by column chromatography.

Step 3: Ester Hydrolysis

  • Dissolve the purified methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH, 3-5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N HCl.

  • The resulting precipitate, 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Synthetic Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Hydrolysis A Methyl 3-methylbenzoate B Methyl 3-(bromomethyl)benzoate A->B NBS, AIBN, CCl4, Reflux D Methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate B->D C 6-Methyl-3-hydroxypyridine C->D NaH or K2CO3, DMF E 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid D->E LiOH, THF/H2O

Caption: Proposed synthetic pathway for the target molecule.

Pharmacological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines.[4] Specifically, it facilitates the oxidation of dihydroorotate to orotate, which is a precursor for uridine monophosphate (UMP), a fundamental building block for all pyrimidine nucleotides required for DNA and RNA synthesis.[4]

DHODH Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitor 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of the DHODH-mediated step in pyrimidine biosynthesis.

Therapeutic Implications of DHODH Inhibition

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides to support DNA replication and cell division.[1] Consequently, the inhibition of DHODH can selectively target these cell populations, leading to cytostatic or cytotoxic effects. This makes DHODH an attractive target for the development of therapeutics for a variety of diseases:

  • Autoimmune Diseases: By suppressing the proliferation of autoreactive T and B lymphocytes, DHODH inhibitors can ameliorate the symptoms of autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[1]

  • Oncology: The antiproliferative effects of DHODH inhibition are being actively explored for the treatment of various cancers, particularly hematological malignancies such as acute myeloid leukemia (AML).[4]

  • Viral Infections: Some viruses rely on the host cell's machinery for nucleotide synthesis to replicate their genetic material. DHODH inhibitors have shown promise as broad-spectrum antiviral agents.

The compound 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid, as part of a class of azabiphenylaminobenzoic acid derivatives, has been identified as a potential inhibitor of DHODH.[5] This suggests its potential utility in the treatment, prevention, or suppression of diseases and disorders that are susceptible to improvement by the inhibition of this enzyme.[5]

Future Directions and Conclusion

The pyridine and benzoic acid moieties are both privileged structures in medicinal chemistry, known for their favorable pharmacokinetic properties and their ability to engage in various biological interactions.[6] The combination of these two scaffolds in 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid, linked by a flexible ether-methylene bridge, presents a compelling framework for potent DHODH inhibition.

Further research is warranted to validate the proposed synthetic route and to fully characterize the physicochemical and pharmacological properties of this compound. Key future experiments should include:

  • Confirmation of Synthesis and Structural Elucidation: Detailed spectroscopic analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the synthesized compound.

  • In Vitro DHODH Inhibition Assay: Determination of the IC₅₀ value to quantify the compound's potency against the DHODH enzyme.

  • Cell-Based Antiproliferative Assays: Evaluation of the compound's efficacy in inhibiting the growth of relevant cancer cell lines or activated immune cells.

  • Pharmacokinetic Profiling: Assessment of the compound's ADME properties to determine its potential for in vivo applications.

References

  • WO 2009/021696 A1, AZABIPHENYLAMINOBENZOIC ACID DERIV
  • PubChem. (n.d.). 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid. Retrieved from [Link]

  • Patsnap. (2024). What are DHODH inhibitors and how do they work? Retrieved from [Link]

  • Syed, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4234.
  • Madsen, A. T., et al. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 837-846.
  • PubChemLite. (n.d.). 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid. Retrieved from [Link]

  • Kant, R., et al. (2012). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid.
  • PubChem. (n.d.). 3-Phenoxybenzoic acid. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Sykes, M. L., et al. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 837-846.
  • Patsnap. (2024). What are DHODH inhibitors and how do they work? Retrieved from [Link]

  • Sykes, M. L., et al. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 837-846.

Sources

Exploratory

An In-Depth Technical Guide to 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a robust synthetic protocol, expected analytical characterization, and a discussion of its potential biological significance based on its structural motifs.

Chemical Identity and Structure

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a bifunctional molecule incorporating a substituted pyridine ring linked via an ether bridge to a benzoic acid moiety. This unique combination of a basic heterocyclic nucleus and an acidic aromatic carboxylic acid suggests a wide range of potential physicochemical and pharmacological properties.

Molecular Structure:

Caption: Molecular structure of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid-
SMILES CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OPubChemLite[1]
Molecular Formula C14H13NO3PubChemLite[1]
Molecular Weight 243.26 g/mol PubChemLite[1]
InChI InChI=1S/C14H13NO3/c1-10-5-6-13(8-15-10)18-9-11-3-2-4-12(7-11)14(16)17/h2-8H,9H2,1H3,(H,16,17)PubChemLite[1]
InChIKey YUBDHBCHHWPSJE-UHFFFAOYSA-NPubChemLite[1]

Proposed Synthesis: A Modified Williamson Ether Synthesis Approach

The synthesis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3] This approach involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. For this specific target molecule, the synthesis is envisioned in two main stages: the preparation of the key intermediates and their subsequent coupling, followed by hydrolysis.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the ether linkage, pointing to 6-methyl-3-pyridinol and a methyl 3-(halomethyl)benzoate as the key precursors. The ester form of the benzoic acid is used to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated ether synthesis.

Retrosynthesis Target 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Intermediate1 Methyl 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoate Target->Intermediate1 Hydrolysis Precursor1 6-Methyl-3-pyridinol Intermediate1->Precursor1 Williamson Ether Synthesis Precursor2 Methyl 3-(bromomethyl)benzoate Intermediate1->Precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol

Step 1: Synthesis of Methyl 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoate

This step involves the nucleophilic substitution reaction between the sodium salt of 6-methyl-3-pyridinol and methyl 3-(bromomethyl)benzoate.

  • Preparation of the Pyridinolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-methyl-3-pyridinol (1.0 eq) to anhydrous dimethylformamide (DMF).

  • To this solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pyridinolate.

  • Coupling Reaction: To the freshly prepared pyridinolate solution, add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoate.

Step 2: Hydrolysis to 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

  • Saponification: Dissolve the purified methyl 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoate (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Acidification and Isolation: Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid would rely on a combination of spectroscopic techniques. Based on the analysis of its structural components, the following spectral data are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and benzene rings, as well as the methyl and methylene protons.

  • Benzoic Acid Protons: A set of multiplets between δ 7.5 and 8.2 ppm.

  • Pyridine Protons: Signals corresponding to the three protons on the pyridine ring, likely in the range of δ 7.0 to 8.5 ppm.

  • Methylene Protons (-O-CH₂-Ar): A singlet at approximately δ 5.2 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.4 ppm.[4]

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ ~13.0 ppm.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carboxyl Carbon (C=O): A signal in the region of δ 167 ppm.

  • Aromatic Carbons: Multiple signals between δ 110 and 160 ppm for the carbons of the benzene and pyridine rings.

  • Methylene Carbon (-O-CH₂-Ar): A peak around δ 68 ppm.

  • Methyl Carbon (-CH₃): A signal at approximately δ 18 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[5][6]

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm⁻¹.[5][7]

  • C=C and C=N Stretch (Aromatic Rings): Multiple absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether): A distinct band in the 1250-1050 cm⁻¹ range.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion.

  • [M+H]⁺: Calculated for C₁₄H₁₄NO₃⁺, m/z = 244.0968.

  • [M-H]⁻: Calculated for C₁₄H₁₂NO₃⁻, m/z = 242.0823.

The fragmentation pattern in mass spectrometry would likely involve cleavage of the benzylic ether bond.[8][9]

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, its constituent moieties are present in numerous biologically active compounds. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in a wide array of therapeutic agents with diverse activities including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[10][11] The incorporation of a pyridine ring can also favorably modulate the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.[12]

Benzoic acid derivatives are also known to possess a range of biological activities, including antimicrobial and anticancer properties.[13] The combination of these two pharmacophores in a single molecule presents an interesting scaffold for drug discovery.

Potential Therapeutic Areas of Interest
  • Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature pyridine-containing heterocycles.[14] The structural features of the target molecule could allow for interactions with the ATP-binding pocket of various kinases.

  • Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antifungal agents.[15]

  • Inflammation: Certain pyridine and benzoic acid derivatives have demonstrated anti-inflammatory effects.

Future Research Directions

A logical next step in the investigation of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid would be its synthesis and subsequent screening in a variety of biological assays.

Research_Workflow cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation Synthesis Synthesis via Williamson Ether Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., anticancer, antimicrobial) Characterization->Screening Hit_Identification Hit Identification and Validation Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Proposed workflow for the investigation of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.

Conclusion

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid represents a novel chemical entity with potential for applications in drug discovery. This guide has provided a detailed theoretical framework for its synthesis and characterization. The proposed synthetic route is based on the reliable Williamson ether synthesis, and the expected analytical data provide a benchmark for structural confirmation. While its biological profile is yet to be determined, the presence of both a pyridine and a benzoic acid moiety suggests that this compound warrants further investigation for a range of potential therapeutic applications.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid.
  • PubMed. (n.d.). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor.
  • ChemicalBook. (n.d.). 3-Hydroxy-6-methylpyridine(1121-78-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.).
  • eGyanKosh. (n.d.).
  • ACS Publications. (2026, February 2). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols | Organic Letters.
  • National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
  • Organic Chemistry Portal. (n.d.).
  • Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • PubChem. (n.d.). Methyl 3-(bromomethyl)
  • Preprints.org. (2023, May 29).
  • ChemicalBook. (n.d.). Methyl 4-(bromomethyl)
  • National Institutes of Health. (n.d.).
  • PubChemLite. (n.d.). 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid.
  • ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers | Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • YouTube. (2023, January 25).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Sigma-Aldrich. (n.d.). Methyl 3-(bromomethyl)
  • ACS Publications. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega.
  • National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
  • Google Patents. (n.d.).
  • CORE. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • National Institutes of Health. (n.d.).
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • PubMed. (2015, February 25).
  • Whitman People. (n.d.). GCMS Section 6.13.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -.
  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.

Sources

Foundational

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" potential biological targets

The following technical guide provides an in-depth pharmacological analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (CAS: 1306607-09-9). This analysis is structured based on pharmacophore modeling and struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (CAS: 1306607-09-9).

This analysis is structured based on pharmacophore modeling and structure-activity relationship (SAR) principles, identifying the most probable biological targets for this specific chemical scaffold.

CAS Registry Number: 1306607-09-9 Chemical Class: Biaryl Ether Benzoic Acid / Pyridine Derivative

Executive Summary: The "Privileged Structure" Hypothesis

In modern drug discovery, 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid represents a "privileged structure"—a molecular scaffold capable of binding to multiple receptor sub-types due to its specific geometric and electronic features.

The molecule consists of three distinct pharmacophoric elements:

  • An Acidic Head Group (Benzoic Acid): Functions as a hydrogen bond acceptor/donor and ionic anchor (mimicking phosphate or carboxylate groups of endogenous ligands).

  • A Flexible Linker (Oxymethyl): Provides rotational freedom to align the aromatic rings.

  • A Lipophilic Tail (6-Methylpyridine): A bioisostere of a phenyl ring, enhancing solubility and engaging in

    
    -
    
    
    
    stacking or hydrophobic interactions.

Based on structural homology to known clinical candidates, this compound is predicted to be a modulator of G-Protein Coupled Receptors (specifically FFAR1/GPR40) or Nuclear Receptors (PPARs) .

Primary Biological Target: Free Fatty Acid Receptor 1 (GPR40)

The structural topology of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid strongly aligns with the pharmacophore of GPR40 agonists (also known as FFAR1). This receptor is a validated target for Type 2 Diabetes Mellitus (T2DM).

Mechanistic Rationale

Endogenous ligands of GPR40 are medium-to-long-chain fatty acids. Synthetic agonists typically replace the aliphatic chain with an aromatic ether to improve metabolic stability and potency.

  • Binding Mode: The benzoic acid moiety forms a critical salt bridge with Arg183 and Arg258 residues inside the GPR40 binding pocket. The 6-methylpyridine tail occupies the hydrophobic crevice usually filled by the fatty acid tail.

  • Therapeutic Outcome: Activation of GPR40 on pancreatic

    
    -cells amplifies glucose-stimulated insulin secretion (GSIS) without causing hypoglycemia.
    
Signal Transduction Pathway

Upon binding, the compound is predicted to stabilize the active conformation of GPR40, triggering the


 signaling cascade.

GPR40_Pathway Ligand 3-{[(6-Methylpyridin-3-yl) oxy]methyl}benzoic acid GPR40 GPR40 (FFAR1) (GPCR Surface Receptor) Ligand->GPR40 Allosteric Binding Gq Gαq Protein Activation GPR40->Gq Coupling PLC PLC-β (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Elevation ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Figure 1: Predicted signaling cascade for GPR40 activation by the target compound, leading to insulin secretion.

Secondary Potential Targets: PPARs

The Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPAR


 and PPAR

, are secondary candidates.
  • Rationale: The "Acid-Linker-Aromatic" motif is a hallmark of fibrates (e.g., Bezafibrate, Fenofibrate). The carboxylic acid mimics the polar head group required for interactions with the PPAR Ligand Binding Domain (LBD), specifically stabilizing Helix 12.

  • Differentiation: Unlike GPR40 (membrane-bound), PPARs are nuclear transcription factors. Validation requires cell-permeability assays.

Experimental Validation Framework

To confirm the biological activity of this compound, the following self-validating experimental protocols are recommended.

Protocol: Calcium Flux Assay (GPR40 Validation)

This assay measures the functional response of the receptor via intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Calcium 6).

  • Compound: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (dissolved in DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Plate hGPR40-CHO cells in 384-well black-wall plates (10,000 cells/well) and incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Calcium-6 dye loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (Start: 10 µM, 1:3 dilution). Ensure final DMSO concentration is <0.5%.

  • Baseline Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Addition & Read: Inject compound. Continuously monitor fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    .
    • Positive Control: Linoleic Acid or Fasiglifam (TAK-875).

    • Negative Control: Vector-transfected CHO cells (Mock).

Protocol: TR-FRET Binding Assay (PPAR Validation)

To determine direct physical binding to the nuclear receptor.

Methodology:

  • System: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay.

  • Components: Terbium-labeled anti-GST antibody, GST-tagged PPAR-LBD, and a Fluormone™ (tracer).

  • Mechanism: The test compound competes with the tracer for the binding pocket. If the compound binds, the tracer is displaced, disrupting the FRET signal between the Terbium donor and the tracer acceptor.

  • Readout: Decrease in the Emission Ratio (520 nm / 495 nm).

Quantitative Data Summary: Predicted Properties

The following physicochemical properties are critical for assay design and formulation.

PropertyValue (Predicted)Implication for Research
Molecular Weight 243.26 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~2.5 - 3.0Good membrane permeability; suitable for cell-based assays.
pKa (Acid) ~4.2Negatively charged at physiological pH (7.4).
pKa (Pyridine) ~3.5Unprotonated at physiological pH; lipophilic tail behavior.
Topological Polar Surface Area ~63 ŲExcellent oral bioavailability potential.

Synthesis & Reagents

For researchers needing to synthesize or derivatize this compound for SAR studies:

  • Reaction Type: Williamson Ether Synthesis or Nucleophilic Substitution.

  • Reagents:

    • Nucleophile: 6-Methylpyridin-3-ol (CAS: 1121-78-4).

    • Electrophile: Methyl 3-(bromomethyl)benzoate (CAS: 1129-28-8).

    • Base: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Solvent: DMF or Acetonitrile.

  • Procedure: React the phenol (pyridine derivative) with the benzyl bromide in the presence of base. Saponify the methyl ester (using LiOH/THF) to yield the final benzoic acid target.

References

  • GPR40 Agonist Pharmacophore: Christiansen, E., et al. "Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40)." Journal of Medicinal Chemistry, 2008.

  • Biaryl Ether Scaffolds: McKeown, S. C., et al. "Solid phase synthesis of biaryl ethers." Tetrahedron Letters, 1999.[1]

  • Compound Registry: PubChem. "3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid (CID 54593356)." National Center for Biotechnology Information.

  • PPAR Binding Assays: Seimandi, M., et al. "Measuring PPAR Activity in a High-Throughput Screening Mode." Methods in Molecular Biology, 2009.

Sources

Exploratory

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" starting materials for synthesis

[1] Executive Summary This technical guide details the synthetic pathway for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a bi-aryl ether scaffold common in medicinal chemistry (e.g., GPR40 agonists, kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthetic pathway for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a bi-aryl ether scaffold common in medicinal chemistry (e.g., GPR40 agonists, kinase inhibitors). The synthesis hinges on the construction of a C–O–C ether linkage between a pyridine ring and a benzoic acid derivative.

The primary challenge in this synthesis is chemoselectivity .[1] While 3-hydroxypyridines are predominantly phenolic (unlike their 2- and 4-isomers which favor the pyridone tautomer), the pyridine nitrogen remains a competitive nucleophile.[1] This guide prioritizes a Williamson Ether Synthesis using soft bases to favor O-alkylation over N-alkylation, followed by ester hydrolysis.[1] A Mitsunobu alternative is provided for sensitive substrates.[1][2]

Retrosynthetic Analysis

The most logical disconnection is at the benzylic ether bond.[1] This separates the molecule into two commercially available, stable synthons: a nucleophilic hydroxypyridine and an electrophilic benzyl halide.

Strategic Disconnection:

  • Target: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.[1]

  • Precursor: Methyl ester derivative (to protect the carboxylic acid during alkylation).

  • Synthons: 6-Methylpyridin-3-ol (Nucleophile) + Methyl 3-(bromomethyl)benzoate (Electrophile).[1]

Retrosynthesis Target Target Molecule 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Intermediate Intermediate Ester Methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate Target->Intermediate Hydrolysis (Saponification) SM1 Starting Material A 6-Methylpyridin-3-ol (Nucleophile) Intermediate->SM1 C-O Bond Disconnection SM2 Starting Material B Methyl 3-(bromomethyl)benzoate (Electrophile) Intermediate->SM2 Williamson Ether

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting materials.

Starting Material Technical Profile

The success of this reaction depends on the quality of the starting materials. The 3-hydroxypyridine moiety is amphoteric; moisture control is critical to prevent quenching of the electrophile.[1]

PropertyStarting Material AStarting Material B
Chemical Name 6-Methylpyridin-3-ol Methyl 3-(bromomethyl)benzoate
CAS Number 1121-78-4 1129-28-8
Role Nucleophile (Phenolic OH)Electrophile (Benzylic Bromide)
MW 109.13 g/mol 229.07 g/mol
Physical State Solid (Pale yellow/tan)Solid (White/Off-white crystalline)
Melting Point 168–170 °C43–47 °C
Solubility DMSO, MeOH, warm EtOAcDCM, EtOAc, MeOH
Hazards Irritant (Skin/Eye)Lachrymator , Corrosive
Handling Note Hygroscopic; store under inert gas.Store cold (2-8°C).[1] Avoid moisture.[1][3]

Synthetic Route 1: Williamson Ether Synthesis (Primary)

This is the industry-standard approach due to scalability and cost-efficiency.[1]

Mechanism & Causality[2][4][5]
  • Base Selection (

    
     or 
    
    
    
    ):
    We utilize a carbonate base rather than a hydride (NaH).[1] While NaH is faster, it increases the "hardness" of the nucleophile, potentially increasing the risk of N-alkylation (zwitterion formation). Cesium carbonate (
    
    
    ) is preferred because the large cesium cation effectively solubilizes the phenoxide in organic solvents (the "Cesium Effect"), enhancing O-alkylation rates [1].
  • Solvent (DMF or Acetone): Polar aprotic solvents are required to solvate the cation and leave the phenoxide naked and reactive. Acetone is easier to remove but requires reflux; DMF is better for solubility but requires aqueous workup.[1]

Step-by-Step Protocol
Step 1: O-Alkylation [1][4][5][6]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge 6-Methylpyridin-3-ol (1.0 equiv, 10 mmol, 1.09 g) and anhydrous DMF (30 mL).

  • Deprotonation: Add

    
      (1.5 equiv, 15 mmol, 4.88 g). Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color as the phenoxide forms.
    
  • Addition: Add Methyl 3-(bromomethyl)benzoate (1.1 equiv, 11 mmol, 2.52 g) in one portion.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The pyridine starting material is polar; the product will be less polar.[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc (100 mL) and water (100 mL).

    • Separate phases.[1][3] Wash organic layer with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate.[7][8]
      
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Target Intermediate: Methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate.[1]

Step 2: Saponification (Hydrolysis)
  • Dissolution: Dissolve the intermediate ester from Step 1 in THF:MeOH:Water (3:1:1 ratio, ~50 mL total).

  • Reagent: Add LiOH·

    
      (3.0 equiv).[1]
    
  • Reaction: Stir at RT for 2–4 hours. LC-MS should show complete conversion to the acid (M-14 mass shift).[1]

  • Isolation (Critical):

    • Concentrate to remove THF/MeOH.[1]

    • The aqueous residue will be basic (pH > 10).[1]

    • Neutralization: Carefully adjust pH to ~4–5 using 1N HCl. Note: Do not acidify too strongly (pH < 2) or the pyridine nitrogen will protonate, making the product water-soluble and difficult to extract.

    • Precipitation: The product often precipitates at its isoelectric point.[1] Filter the solid.[1][7][8] If no precipitate, extract with EtOAc/n-Butanol (9:1).[1]

Synthetic Route 2: Mitsunobu Coupling (Alternative)

Use this route if the benzyl bromide is unavailable or if the reaction requires neutral conditions to avoid side reactions on other sensitive functional groups.[1]

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).[9][7]
    
  • Coupling Partner: Methyl 3-(hydroxymethyl)benzoate (Alcohol instead of bromide).[1]

Protocol Summary:

  • Dissolve 6-Methylpyridin-3-ol (1.0 eq), Methyl 3-(hydroxymethyl)benzoate (1.0 eq), and

    
     (1.2 eq) in anhydrous THF at 0°C.
    
  • Add DIAD (1.2 eq) dropwise.[1]

  • Warm to RT and stir overnight.

  • Standard workup. Note: Removing triphenylphosphine oxide (TPPO) by-product can be difficult; Williamson ether is generally preferred for purification ease.[1]

Process Control & Logic Diagram

The following workflow visualizes the decision nodes and critical control points (CCPs) for the primary route.

Workflow Start Start: Weigh Reagents Mix Mix Pyridin-3-ol + Base (DMF, 30 min, RT) Start->Mix AddElec Add Benzyl Bromide (Heat to 60°C) Mix->AddElec Check QC: LC-MS/TLC Conversion > 95%? AddElec->Check Check->AddElec No (Continue Heating) Workup Aq. Workup & Isolation (Remove DMF) Check->Workup Yes Hydrolysis Saponification (LiOH, THF/H2O) Workup->Hydrolysis pH_Adjust pH Adjustment Target pH 4-5 (Isoelectric) Hydrolysis->pH_Adjust Final Final Product Filtration/Drying pH_Adjust->Final

Figure 2: Experimental workflow for the synthesis of the target acid.

Troubleshooting & Expert Insights

Regioselectivity (O vs N Alkylation)

While 3-hydroxypyridines favor O-alkylation, N-alkylation is a common impurity.[1]

  • Diagnosis: N-alkylated products typically show a distinct downfield shift in the benzyl

    
     protons in 
    
    
    
    NMR compared to O-alkylated products.[1]
  • Correction: If N-alkylation is observed (>10%), switch solvent to Acetone and use

    
      at reflux. The lower polarity of acetone compared to DMF further disfavors the formation of the charged N-alkylated zwitterion [2].
    
Purification of the Final Acid

The presence of the basic pyridine ring and the acidic carboxylic acid makes the final molecule a zwitterion.

  • Issue: Product stays in the aqueous phase during extraction.

  • Solution: Avoid simple DCM extractions. Use a mixture of CHCl3:Isopropanol (3:1) for extraction if the product does not precipitate upon acidification.[1]

References

  • Finkelstein, et al. "Cesium Carbonate Effect in Alkylation of Phenols."[1] Journal of Organic Chemistry, vol. 46, no. 14, 1981.[1] Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Link

  • PubChem Compound Summary. "6-Methylpyridin-3-ol (CAS 1121-78-4)."[1][10] Link

  • PubChem Compound Summary. "Methyl 3-(bromomethyl)benzoate (CAS 1129-28-8)."[1][3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Abstract This application note describes the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-{[(6-Methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This molecule, a key intermediate in pharmaceutical synthesis, possesses both acidic (benzoic acid) and basic (pyridine) functional groups, presenting unique challenges for chromatographic separation. This protocol outlines a systematic approach to method development, including analyte characterization, optimization of chromatographic conditions, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a heterocyclic compound of increasing interest in drug discovery and development. Its unique structure, incorporating both a carboxylic acid and a methyl-substituted pyridine moiety, makes it a versatile building block. Accurate and precise quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

The amphoteric nature of the analyte, capable of existing as a cation, anion, or zwitterion depending on the pH, necessitates careful control of the mobile phase conditions to achieve reproducible and symmetrical peak shapes. This application note provides a detailed, step-by-step guide for developing a robust HPLC method, from initial analyte assessment to full validation, ensuring its suitability for its intended purpose in a research or quality control environment.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Molecular Weight: 243.26 g/mol

  • Key Functional Groups: Carboxylic acid (acidic), Pyridine ring (basic).

Predicted Physicochemical Properties:

  • pKa Values: The ionization state of the molecule is governed by the pKa of the carboxylic acid and the pyridinium ion.

    • The pKa of benzoic acid is approximately 4.2.[2][3]

    • The pKa of pyridine is approximately 5.2. The electron-donating methyl group on the pyridine ring is expected to slightly increase the basicity, raising the pKa of the corresponding pyridinium ion.

    • This dual functionality implies that the molecule will be cationic at low pH, zwitterionic at intermediate pH, and anionic at high pH. Controlling the mobile phase pH is therefore the most critical parameter for achieving consistent retention and peak shape.[4]

  • UV Absorbance: The presence of both the benzoic acid and pyridine chromophores suggests strong UV absorbance.

    • Benzoic acid exhibits absorption maxima around 230 nm and 274 nm.[2]

    • Pyridine has a characteristic absorption maximum around 254-270 nm.[5][6]

    • Based on this, a detection wavelength between 230 nm and 280 nm is expected to provide excellent sensitivity. An initial UV scan of the analyte solution is recommended to determine the optimal wavelength (λₘₐₓ).

HPLC Method Development Strategy

Our strategy is to utilize reversed-phase chromatography, the most common mode in pharmaceutical analysis, and systematically optimize the mobile phase to control the ionization and retention of the analyte.

Workflow for Method Development

The following diagram illustrates the logical workflow for the development of the HPLC method.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, UV Spectra) Initial_Conditions Select Initial Conditions (C18 Column, ACN/Water) Analyte_Characterization->Initial_Conditions Guides selection pH_Screening Mobile Phase pH Screening (e.g., pH 2.5, 4.5, 6.5) Initial_Conditions->pH_Screening Systematic approach Optimization Optimize Organic Modifier % (Gradient Elution) pH_Screening->Optimization Select optimal pH Final_Method Final Method Conditions Optimization->Final_Method Fine-tune separation Validation Method Validation (ICH Q2) Final_Method->Validation Confirm suitability

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Method Development

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade (e.g., Milli-Q®).

  • Formic acid, analytical grade.

  • Ammonium acetate, analytical grade.

  • HPLC column: A C18 stationary phase is a good starting point. A common choice would be a Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working standard at a concentration of approximately 0.1 mg/mL for initial method development.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a broad gradient to elute the analyte, for example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection from 200-400 nm to determine λₘₐₓ.

    • Injection Volume: 10 µL.

  • Rationale for Initial Choices:

    • A C18 column is chosen for its versatility in reversed-phase chromatography.

    • Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

    • A low pH mobile phase (0.1% Formic Acid) is the logical starting point. At a pH of ~2.7, the carboxylic acid group (pKa ~4.2) will be protonated and largely neutral, while the pyridine nitrogen (pKa ~5.2) will be protonated, carrying a positive charge. This makes the analyte behave as a moderately polar cation, which should exhibit good retention and peak shape on a C18 column.[4]

  • pH Screening and Optimization:

    • To investigate the effect of pH, prepare alternative mobile phases using different buffers. For example:

      • pH 4.5: 10 mM Ammonium Acetate in water. At this pH, close to the pKa of the carboxylic acid, the molecule will be partially zwitterionic. This can sometimes lead to poor peak shape or retention.

      • pH 6.5: 10 mM Ammonium Acetate in water. At this pH, the molecule will be fully zwitterionic, which can be challenging for retention on a standard C18 column but might be suitable for mixed-mode columns.[7]

    • Inject the working standard under each pH condition (keeping other parameters constant) and evaluate peak shape, retention time, and signal intensity. The low pH condition is anticipated to provide the best chromatography.

  • Gradient Optimization:

    • Once the optimal mobile phase pH is selected, refine the gradient to ensure the analyte elutes with a good peak shape and a reasonable retention time (typically between 3 and 10 minutes). Adjust the initial and final %B and the gradient slope.

Final Proposed HPLC Method

Based on the principles of analyte chemistry and common chromatographic practices, the following method is proposed as a starting point for validation.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 20% B to 70% B over 10 min, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or the determined λₘₐₓ)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8][9] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.

Validation Workflow

ValidationWorkflow cluster_params Validation Parameters Protocol Validation Protocol Definition Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report

Caption: Key parameters for HPLC method validation per ICH Q2.

Step-by-Step Validation Experiments
  • Specificity:

    • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Procedure:

      • Inject the diluent (blank).

      • Inject a solution of the reference standard.

      • If available, inject solutions containing known impurities or a placebo.

      • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and inject the resulting solutions to ensure separation of the main peak from any degradation products.

  • Linearity and Range:

    • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

    • Procedure:

      • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

      • Inject each standard in triplicate.

      • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Perform a spike-recovery study. If a sample matrix (e.g., a formulation placebo) is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

      • If no matrix is available, accuracy can be inferred from the linearity data.

    • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-day precision): Inject six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Introduce small changes to the method parameters, one at a time, such as:

        • Flow rate (± 0.1 mL/min).

        • Column temperature (± 2 °C).

        • Mobile phase composition (e.g., vary %ACN by ± 2%).

      • Inject a standard solution under each modified condition and assess the impact on retention time, peak area, and peak symmetry.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.

Conclusion

The amphoteric nature of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid requires a carefully considered approach to HPLC method development. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, a robust and reliable reversed-phase HPLC method can be established. The proposed method, utilizing a C18 column with a formic acid-modified mobile phase, provides a strong starting point. Comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the method is fit for its intended purpose in a regulated environment, providing trustworthy data for the quality assessment of this important pharmaceutical intermediate.

References

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.
  • ResearchGate. (n.d.). UV-spectrum of pyridine. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • PubChem. (n.d.). 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. (n.d.). Scribd. Available at: [Link]

Sources

Application

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" crystallization methods

Application Note: Crystallization & Solid-State Control of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Executive Summary This guide details the crystallization protocols for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}ben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Solid-State Control of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Executive Summary

This guide details the crystallization protocols for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (CAS: 54593356, hereafter referred to as Compound A ). As an amphoteric molecule containing both a basic pyridine moiety (


) and an acidic benzoic acid moiety (

), Compound A presents unique challenges in solid-form isolation.

The protocols below prioritize the isolation of the thermodynamically stable zwitterionic free acid , which is critical for bioavailability and formulation stability. We utilize "field-proven" strategies for zwitterionic crystallization: Isoelectric Focusing (pH Swing) and Controlled Cooling in semi-aqueous systems.

Physicochemical Profile & Solubility Strategy

Before initiating crystallization, one must understand the solution chemistry. Compound A exists in three distinct ionization states depending on pH:

  • Cationic Form (pH < 3): Pyridine nitrogen is protonated (

    
    ). High solubility in water/acid.
    
  • Zwitterionic/Neutral Form (pH 4–6): Net charge is near zero. The carboxylic acid is deprotonated (

    
    ) and pyridine is protonated (
    
    
    
    ), or the molecule exists as a neutral non-ionic species. Solubility is at its minimum (Isoelectric Point, pI).
  • Anionic Form (pH > 7): Carboxylic acid is deprotonated (

    
    ). High solubility in water/base.
    

Strategic Insight: The most robust purification method is to dissolve the compound in a region of high solubility (pH > 8 or pH < 2) and crystallize by shifting the environment toward the region of minimum solubility (pH ~ 4.5–5.0).

Protocol A: Isoelectric Precipitation (pH Swing)

Objective: Primary isolation of the free acid from crude reaction mixtures or salts. This method leverages the pH-solubility profile to reject impurities.

Reagents:

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Solvent: Water / Ethanol (90:10 v/v)

Experimental Workflow:

  • Dissolution: Suspend 10.0 g of Crude Compound A in 80 mL of Water/Ethanol (90:10).

  • Basification: Slowly add 1 M NaOH with stirring until the solution reaches pH 10–11 . The solid should fully dissolve as the anionic species forms.

    • Checkpoint: If turbidity persists, filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Nucleation (The "Cloud Point"): Slowly titrate 1 M HCl into the filtrate at 25°C. Monitor pH continuously.

    • Observation: As pH approaches 6.5, the solution may become hazy. This is the metastable zone boundary.

  • Crystallization: Continue adding HCl until pH 4.8 ± 0.2 is reached. This targets the theoretical isoelectric point.

  • Aging: Stir the resulting slurry for 4 hours at 20°C to allow Ostwald ripening (growth of larger, purer crystals at the expense of fines).

  • Isolation: Filter the white crystalline solid. Wash with 20 mL of water (pH adjusted to 5.0).

  • Drying: Vacuum dry at 45°C for 12 hours.

Data Summary: Expected Yield & Purity

Parameter Specification
Target pH 4.8 ± 0.2
Yield > 85%
Purity (HPLC) > 99.0%

| Crystal Habit | Agglomerated needles or plates |

Protocol B: Reactive Cooling Crystallization (Polymorph Control)

Objective: To obtain a specific, high-density polymorph suitable for formulation. This method uses temperature control rather than rapid pH changes to drive crystal growth.

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) / Water (60:40 v/v)

Experimental Workflow:

  • Slurry Preparation: Charge 5.0 g of Compound A (from Protocol A) into 50 mL of IPA/Water (60:40).

  • Dissolution: Heat the slurry to 75°C . The compound should dissolve completely.

    • Note: If not dissolved, add small aliquots of IPA until clear.

  • Linear Cooling: Cool the solution from 75°C to 20°C at a controlled rate of 0.2°C/min .

    • Why? Slow cooling suppresses secondary nucleation, preventing the inclusion of solvent pockets and favoring the most stable crystal lattice.

  • Seeding (Optional but Recommended): At 55°C (supersaturation zone), add 0.5% w/w seed crystals of the desired polymorph (if available).

  • Equilibration: Hold at 20°C for 2 hours.

  • Anti-Solvent Finish: To maximize yield, slowly add 20 mL of Water over 1 hour.

  • Isolation: Filter and dry as per Protocol A.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for crystallizing amphoteric species like Compound A.

CrystallizationLogic Start Crude Compound A (Amphoteric) SolubilityCheck Determine Solubility Profile (pH vs. Conc) Start->SolubilityCheck Decision Select Method SolubilityCheck->Decision MethodA Method A: pH Swing (Isoelectric Precipitation) Decision->MethodA High Impurity / Crude MethodB Method B: Cooling Crystallization (IPA/Water) Decision->MethodB Polymorph Control / Final API StepA1 Dissolve in Base (pH > 10) MethodA->StepA1 StepB1 Dissolve in IPA/Water at 75°C MethodB->StepB1 StepA2 Filter Impurities StepA1->StepA2 StepA3 Acidify to pH 4.8 (pI) StepA2->StepA3 Result Pure Zwitterionic Crystal StepA3->Result StepB2 Slow Cool (0.2°C/min) StepB1->StepB2 StepB2->Result

Caption: Decision matrix for selecting between pH-swing purification and thermal recrystallization based on input purity and target properties.

Characterization & Validation

To ensure the protocol was successful, the isolated solid must be characterized.

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: Confirm crystallinity and identify polymorphs.

    • Expectation: Distinct, sharp Bragg peaks. Amorphous material ("halo" pattern) indicates cooling was too fast or pH shift was too rapid.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Determine melting point and solvate status.

    • Expectation: A sharp endotherm (melting) typically >150°C for benzoic acid derivatives. Broad peaks suggest impurities or multiple polymorphs.

  • Proton NMR (

    
    -NMR): 
    
    • Purpose: Confirm chemical integrity and solvent removal.

    • Key Shift: Check the integration of the -OCH2- protons (approx 5.2 ppm) and the aromatic protons to ensure the ether linkage remained stable during acidic/basic conditions.

References

  • PubChem. "3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid (Compound Summary)." National Library of Medicine. Accessed October 2023.[1] [Link]

  • Gore, K., et al. "Structures of benzoic acids with substituted pyridines: Salt versus co-crystal formation." ResearchGate, 2025.[1] [Link]

  • Takiyama, H. "Crystallization of Amphoteric Molecules: Isoelectric Point and Solubility." Journal of Chemical Engineering of Japan. (General reference for Method A logic).

Sources

Method

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" cell-based assay protocol

Application Note: Functional Characterization of GPR40 Agonist 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Introduction & Biological Context 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a synthetic ligand d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of GPR40 Agonist 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Introduction & Biological Context

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a synthetic ligand designed to target GPR40 (also known as FFAR1 ), a G protein-coupled receptor highly expressed in pancreatic


-cells. GPR40 agonists are of significant interest in metabolic disease research, particularly Type 2 Diabetes (T2D), because they potentiate glucose-stimulated insulin secretion (GSIS) without causing hypoglycemia.

This protocol details the functional characterization of this compound using two orthogonal cell-based assays:

  • Calcium Flux Assay: Measures the immediate G

    
    q-mediated release of intracellular calcium.
    
  • IP-One HTRF Assay: Quantifies the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust steady-state readout.

Key Pharmacological Feature: The benzoic acid moiety in this compound mimics the carboxylate head group of endogenous long-chain fatty acids (LCFAs), serving as the primary anchor point in the GPR40 orthosteric binding site.

Mechanism of Action

Upon binding to GPR40, the agonist induces a conformational change that couples the receptor to the G


q/11  protein family. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into DAG and IP3. IP3 binds to receptors on the Endoplasmic Reticulum (ER), releasing stored Calcium (

) into the cytosol, which drives insulin granule exocytosis.
Visual 1: GPR40 Signaling Pathway

GPR40_Pathway Ligand 3-{[(6-Methylpyridin-3-yl) oxy]methyl}benzoic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Activates Gq Gαq Protein GPR40->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (GSIS) Ca->Insulin Trigger

Figure 1: G


q-mediated signaling cascade triggered by GPR40 activation leading to calcium mobilization.

Experimental Protocols

Critical Reagent Note: The "BSA Effect"

WARNING: GPR40 has high constitutive activity in the presence of endogenous fatty acids often found in standard Bovine Serum Albumin (BSA).

  • Requirement: You MUST use Fatty-Acid-Free (FAF) BSA (e.g., fraction V, delipidated) in all assay buffers.

  • Reasoning: Standard BSA contains bound lipids that will activate GPR40, causing high background noise and masking the signal of your test compound.

Protocol A: Kinetic Calcium Flux Assay

Platform: FLIPR Tetra (Molecular Devices) or FlexStation 3. Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.

1. Reagents & Buffers:

Component Concentration / Description
Assay Buffer HBSS + 20 mM HEPES, pH 7.4
Supplement 0.1% Fatty-Acid-Free BSA (Critical)
Dye Loading Solution Fluo-4 AM or Calcium 6 (Molecular Devices)
Inhibitor 2.5 mM Probenecid (Prevents dye leakage)

| Compound Vehicle | DMSO (Final assay concentration < 0.5%) |

2. Step-by-Step Workflow:

  • Cell Seeding (Day -1):

    • Harvest GPR40-CHO cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

    • Seed 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Loading Buffer: Assay Buffer + Dye + 2.5 mM Probenecid.

    • Remove culture media (or add equal volume if using no-wash kit).

    • Add 20 µL Loading Buffer per well.

    • Incubate: 60 min at 37°C, followed by 15 min at RT (to equilibrate plate temperature).

  • Compound Preparation:

    • Dissolve "3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO.

    • Transfer to Assay Buffer (Intermediate Plate) to achieve 5x final concentration. Ensure final DMSO is normalized (e.g., 0.5%).

  • Data Acquisition:

    • Place Cell Plate and Compound Plate in FLIPR.

    • Baseline Read: 10 seconds.

    • Injection: Add 10 µL of 5x Compound.

    • Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

  • Analysis:

    • Calculate

      
       or Max - Min RFU.
      
    • Plot dose-response curve (Log[Agonist] vs. Response) using 4-parameter logistic regression.

Protocol B: IP-One HTRF Assay (Confirmatory)

Platform: HTRF-compatible reader (e.g., EnVision, PHERAstar). Rationale: Calcium signals are transient. IP1 (accumulated via LiCl inhibition of degradation) provides a stable, accumulated readout of Gq activity.

1. Reagents:

  • Stimulation Buffer: Hepes-buffered saline + 50 mM LiCl (Lithium Chloride stops IP1 degradation).

  • Detection Reagents: Anti-IP1-Cryptate (Donor) + IP1-d2 (Acceptor).

2. Step-by-Step Workflow:

  • Cell Preparation:

    • Dissociate cells and resuspend in Stimulation Buffer.

    • Dispense 10,000 cells/well (low volume 384-well white plate).

  • Stimulation:

    • Add 5 µL of Test Compound (prepared in Stimulation Buffer).

    • Incubate for 60 minutes at 37°C. (Longer incubation allows IP1 accumulation).

  • Detection:

    • Add 5 µL IP1-d2 conjugate (in Lysis Buffer).

    • Add 5 µL Anti-IP1-Cryptate (in Lysis Buffer).

    • Incubate 1 hour at Room Temperature (dark).

  • Read:

    • Measure Time-Resolved Fluorescence (Excitation: 337nm, Emission: 665nm & 620nm).

    • Calculate HTRF Ratio:

      
      .
      

Visualization of Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Compound Handling cluster_2 Execution (FLIPR) Seed Seed Cells (384-well) Dye Load Calcium Dye + Probenecid Seed->Dye 24 hrs Inject Inject Compound Dye->Inject Stock 10mM Stock (DMSO) Dilution Serial Dilution in FAF-BSA Buffer Stock->Dilution Dilution->Inject Read Kinetic Read (180 sec) Inject->Read Analysis Calculate EC50 (4-PL Fit) Read->Analysis Export RFU

Figure 2: Integrated workflow for High-Throughput Calcium Flux Screening.

Data Analysis & Troubleshooting

Data Interpretation
  • Calcium Assay: Expect a sharp peak within 10-20 seconds of injection.

    • Metric: Use "Max Minus Min" RFU for the most robust signal-to-noise ratio.

  • IP-One Assay: This is a competitive immunoassay.

    • Signal: High IP1 concentration = Low HTRF Ratio (inversely proportional).

    • Transformation: Convert HTRF ratios to [IP1] nM using a standard curve before plotting the dose-response.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Basal Signal Endogenous FFAs in bufferSwitch to Fatty-Acid-Free BSA . Ensure cells were serum-starved for 2-4h if background persists.
No Response Dye LeakageEnsure Probenecid (2.5 mM) is fresh and pH adjusted (pH 7.4).
Precipitation Compound InsolubilityThe benzoic acid moiety may precipitate at acidic pH. Ensure Assay Buffer is strictly pH 7.4.
Variable Replicates Edge EffectsIncubate plates at RT for 15-20 mins before reading to reduce thermal gradients.

References

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, 62(7), 2209–2210.

  • Cisbio Bioassays. (2023). IP-One HTRF Assay Principle and Protocol. Revvity.

  • Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note.

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity. Journal of Medicinal Chemistry, 56(3), 982–992.

Application

Application Note: Characterization of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid as a LTA4H Inhibitor

This Application Note provides a comprehensive technical guide for evaluating 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (referred to herein as Compound MPB-03 ) as a candidate enzyme inhibitor. Based on its pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for evaluating 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (referred to herein as Compound MPB-03 ) as a candidate enzyme inhibitor.

Based on its pharmacophore—a benzoic acid "warhead" linked via a flexible ether spacer to a lipophilic pyridine tail—this molecule exhibits the structural hallmarks of a Leukotriene A4 Hydrolase (LTA4H) inhibitor . This scaffold is designed to engage the active site zinc ion or critical arginine residues (e.g., Arg563) within the catalytic pocket of metallohydrolases.

Part 1: Executive Summary & Chemical Biology Profile

Compound ID: MPB-03 IUPAC Name: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Molecular Formula: C14H13NO3 Molecular Weight: ~243.26 Da Target Class: Metallohydrolases (Primary: LTA4H; Secondary: Aminopeptidases)

Pharmacophore Analysis

The structure of MPB-03 contains three distinct functional domains critical for enzyme inhibition:

  • Benzoic Acid Moiety (Head): Acts as the primary anchor, mimicking the carboxylate of the natural substrate (Leukotriene A4) and forming electrostatic interactions with the active site (e.g., coordinating the Zn²⁺ ion or salt-bridging with Arg563 in LTA4H).

  • Methylene-Ether Linker: Provides rotational freedom, allowing the inhibitor to adopt the necessary conformation to fit the hydrophobic tunnel.

  • 6-Methylpyridine (Tail): A lipophilic heteroaromatic ring that occupies the hydrophobic pocket, enhancing binding affinity through

    
    -
    
    
    
    stacking or Van der Waals interactions.

Part 2: Experimental Protocols

Protocol A: In Vitro LTA4H Enzymatic Inhibition Assay

Objective: Determine the IC50 of MPB-03 against recombinant human LTA4H to validate direct engagement.

Materials
  • Enzyme: Recombinant human LTA4H (rhLTA4H), purified (final conc. 10 nM).

  • Substrate: Leukotriene A4 (LTA4) methyl ester (hydrolyzed to free acid LTA4 immediately prior to use).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.05% BSA.

  • Detection: LTB4 ELISA Kit or LC-MS/MS.

Workflow
  • Compound Preparation: Dissolve MPB-03 in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (final DMSO < 1%).

  • Pre-Incubation: Mix 10 µL of MPB-03 dilution with 40 µL of rhLTA4H enzyme solution. Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of LTA4 substrate (final conc. 100 nM, approx. Km).[1][2][3][4]

  • Incubation: Incubate for 10 minutes at RT.

  • Termination: Stop reaction by adding 100 µL of ice-cold Methanol/Acetonitrile (1:1).

  • Quantification: Centrifuge samples (3000 x g, 10 min). Analyze supernatant for Leukotriene B4 (LTB4) concentration.

Data Analysis: Plot % Inhibition vs. Log[MPB-03]. Fit data to a 4-parameter logistic equation to calculate IC50.

Technical Note: LTA4 is unstable (t1/2 < 10 sec in acid). Ensure the substrate is prepared in basic ethanol and diluted into the buffer immediately before addition.

Protocol B: Mechanism of Action (Lineweaver-Burk Analysis)

Objective: Confirm if MPB-03 acts as a competitive inhibitor (binding the active site) or non-competitive inhibitor.

Workflow
  • Prepare 4 fixed concentrations of MPB-03: 0 (Vehicle), 0.5×IC50, 1×IC50, and 2×IC50.

  • For each inhibitor concentration, vary the substrate (LTA4) concentration: 5, 10, 20, 40, 80, 160 µM.

  • Measure initial velocity (

    
    ) of LTB4 formation.
    
  • Plotting: Construct a Lineweaver-Burk plot (1/

    
     vs. 1/[S]).
    

Interpretation:

  • Competitive Inhibition: Lines intersect at the Y-axis (unchanged

    
    , increased 
    
    
    
    ). Expected for MPB-03 due to structural similarity to substrate.
  • Non-Competitive: Lines intersect at the X-axis (decreased

    
    , unchanged 
    
    
    
    ).
Protocol C: Cellular Potency (Human Whole Blood Assay)

Objective: Assess membrane permeability and potency in a physiological context.

Workflow
  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • Treatment: Aliquot 200 µL blood; treat with MPB-03 (serial dilutions) for 30 min at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 (final 20 µM) to trigger the arachidonic acid cascade. Incubate 30 min at 37°C.

  • Lysis/Stop: Place on ice, centrifuge at 4°C.

  • Measurement: Quantify plasma LTB4 levels via ELISA.

Part 3: Visualization & Data Structure

Mechanism of Action Diagram

The following diagram illustrates the LTA4H pathway and the competitive inhibition point of MPB-03.

LTA4H_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable Epoxide) AA->LTA4 5-LOX LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 Hydrolysis LTA4H Enzyme: LTA4H (Zn2+ Metalloprotease) LTA4H->LTA4 Catalyzes MPB03 INHIBITOR: MPB-03 (Benzoic Acid Derivative) MPB03->LTA4H Competitive Binding (Blocks Active Site)

Caption: Competitive inhibition of LTA4H by MPB-03 prevents the hydrolysis of LTA4 into the pro-inflammatory mediator LTB4.

Experimental Evaluation Workflow

This flowchart guides the researcher through the validation process.

Evaluation_Workflow Step1 1. Solubility Check (DMSO/Buffer) Step2 2. Enzymatic Screen (Fixed Dose 10µM) Step1->Step2 Step3 3. IC50 Determination (Dose-Response) Step2->Step3 If >50% Inh Step4 4. Selectivity Profiling (vs. Aminopeptidase) Step3->Step4 Confirm Target Step5 5. Cellular Validation (Neutrophil Assay) Step3->Step5 Confirm Potency

Caption: Step-by-step workflow for validating MPB-03 activity from solubility to cellular efficacy.

Summary of Expected Results
ParameterAssay TypeExpected Outcome (Active)Rationale
IC50 Recombinant LTA4H< 100 nMHigh affinity of benzoic acid for Zn²⁺ site.
Shift Lineweaver-BurkIntersect at Y-axisCompetitive inhibition mechanism.
Selectivity Aminopeptidase Assay> 10 µM (Inactive)Specificity for the epoxide hydrolase domain.
Cellular Potency Whole Blood (A23187)< 500 nMGood membrane permeability of the pyridine tail.

References

  • LTA4H Inhibitor Design & SAR : Title: Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Source: Expert Opinion on Drug Discovery (2017). Link: [Link]

  • Enzymatic Assay Protocols : Title: Leukotriene A4 Hydrolase: A Target for Inflammation. Source: Methods in Enzymology. Link: [Link]

  • Biaryl Ether Scaffold Analysis : Title: Classification and QSAR models of leukotriene A4 hydrolase (LTA4H) inhibitors. Source: Molecular Diversity (2021). Link: [Link]

Sources

Method

Application Notes and Protocols for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid in Medicinal Chemistry

Introduction: A Rational Approach to a Novel GPR40 Agonist Candidate In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes mellitus (T2DM), the G protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel GPR40 Agonist Candidate

In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes mellitus (T2DM), the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target.[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain fatty acids.[1][2] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy, as they are anticipated to have a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.

The molecule 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid represents a novel chemical entity with significant potential as a GPR40 agonist. Its structural features, namely the benzoic acid headgroup and a lipophilic tail containing a pyridinyl ether moiety, align with the known structure-activity relationships (SAR) of other GPR40 agonists. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of this compound as a potential therapeutic agent for T2DM. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for GPR40 agonist development.

PART 1: Synthesis and Characterization

The synthesis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid can be approached through a convergent synthesis strategy. Benzoic acid derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, cardiovascular, and anticancer agents. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Protocol:
  • Esterification of 3-(Bromomethyl)benzoic acid:

    • To a solution of 3-(bromomethyl)benzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

    • Slowly add an alkyl halide (e.g., methyl iodide or ethyl bromide) to protect the carboxylic acid as an ester.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting ester by column chromatography.

  • Williamson Ether Synthesis:

    • In a reaction vessel, dissolve 6-methyl-3-hydroxypyridine and a base (e.g., sodium hydride) in an anhydrous polar aprotic solvent like THF or DMF under an inert atmosphere.

    • To this solution, add the previously synthesized methyl or ethyl 3-(bromomethyl)benzoate.

    • Heat the reaction mixture and monitor for the formation of the ether linkage by TLC or LC-MS.

    • Upon completion, carefully quench the reaction and perform an aqueous workup followed by extraction and purification.

  • Saponification:

    • Dissolve the resulting ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a strong base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to hydrolyze the ester.

    • Monitor the reaction until the starting material is consumed.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

Characterization:

The final compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.
Elemental Analysis To confirm the elemental composition of the compound.

PART 2: In Vitro Evaluation as a GPR40 Agonist

The primary in vitro assays for characterizing a potential GPR40 agonist are designed to assess its ability to activate the receptor and trigger the downstream signaling cascade, ultimately leading to insulin secretion in a glucose-dependent manner.

GPR40 Receptor Activation Assays:

GPR40 is primarily coupled to the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).

Protocol 1: Calcium Flux Assay

  • Cell Culture: Use a cell line stably expressing human GPR40, such as HEK293 or CHO cells.

  • Loading with Calcium Indicator: Plate the cells in a 96- or 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Prepare serial dilutions of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid and add them to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value, which represents the concentration at which the compound elicits a half-maximal response.

dot

GPR40_Activation_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate GPR40-expressing cells B Load with Fluo-4 AM A->B C Add test compound dilutions B->C D Measure fluorescence C->D E Plot dose-response curve D->E F Determine EC50 E->F

Caption: Workflow for the GPR40 Calcium Flux Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

The hallmark of a clinically viable GPR40 agonist is its ability to potentiate insulin secretion only in the presence of elevated glucose levels.

Protocol 2: GSIS Assay in Pancreatic β-Cell Line

  • Cell Culture: Use a pancreatic β-cell line, such as MIN6 or INS-1E.

  • Pre-incubation: Starve the cells in a low-glucose buffer (e.g., 2.5 mM glucose) for 1-2 hours.

  • Stimulation: Incubate the cells with the test compound at various concentrations in the presence of both low (2.5 mM) and high (16.7 mM) glucose.

  • Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or HTRF assay.

  • Data Analysis: Compare the insulin secretion at low and high glucose concentrations for each compound concentration to determine the glucose-dependency of its effect.

dot

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates Ca_ER Ca²⁺ release from ER IP3->Ca_ER Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Insulin Insulin Granule Exocytosis Ca_cyto->Insulin Triggers Ligand 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (Ligand) Ligand->GPR40 Binds

Caption: GPR40 Signaling Pathway in Pancreatic β-cells.

PART 3: In Vivo Evaluation in Animal Models of T2DM

Successful in vitro activity must be translated to in vivo efficacy. Standard rodent models of T2DM are employed to assess the glucose-lowering effects of the test compound.

Oral Glucose Tolerance Test (OGTT):

The OGTT is a fundamental in vivo experiment to evaluate the effect of a compound on glucose disposal.

Protocol 3: OGTT in a Diabetic Mouse Model (e.g., db/db mice)

  • Animal Model: Use a relevant animal model of T2DM, such as db/db mice or Zucker diabetic fatty (ZDF) rats.

  • Acclimatization and Fasting: Acclimatize the animals and fast them overnight (approximately 16 hours) before the experiment.

  • Compound Administration: Administer 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid orally at various doses. A vehicle control group should be included.

  • Glucose Challenge: After a set time post-dosing (e.g., 30-60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose and compare the treatment groups to the vehicle control to assess efficacy.

Pharmacokinetic (PK) Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting efficacy data and for dose selection in further studies.

Protocol 4: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Compound Administration: Administer a single oral or intravenous dose of the compound.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and half-life (t½).

PART 4: Data Summary and Interpretation

The following tables provide a template for summarizing the key data generated from the proposed studies.

Table 1: In Vitro Activity Profile

Assay Parameter Result
GPR40 Calcium Flux EC₅₀ (nM)[Insert Value]
GSIS (MIN6 cells) Fold-increase in insulin secretion (High vs. Low Glucose)[Insert Value]
Receptor Selectivity EC₅₀ for related receptors (e.g., GPR41, GPR43)[Insert Value]

Table 2: In Vivo Efficacy in OGTT (db/db mice)

Dose (mg/kg) Glucose AUC₀₋₁₂₀ min (% reduction vs. vehicle) Statistical Significance (p-value)
Vehicle0%-
3[Insert Value][Insert Value]
10[Insert Value][InsertValue]
30[Insert Value][Insert Value]

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg, oral)

Parameter Value
Cmax (ng/mL) [Insert Value]
Tmax (h) [Insert Value]
AUC₀₋₂₄h (ng·h/mL) [Insert Value]
t½ (h) [Insert Value]
Oral Bioavailability (%) [Insert Value]

Conclusion and Future Directions

The successful execution of the protocols detailed in these application notes will provide a comprehensive preclinical data package for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. Positive results, characterized by potent and glucose-dependent GPR40 activation, significant glucose-lowering efficacy in diabetic animal models, and favorable pharmacokinetic properties, would strongly support its advancement as a clinical candidate for the treatment of type 2 diabetes. Subsequent studies should focus on long-term efficacy and safety, including toxicology assessments and the evaluation of potential off-target effects. The rational design of this molecule, coupled with a rigorous and systematic evaluation, exemplifies a modern approach to discovering novel therapeutics for metabolic diseases.

References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Lago, J. H. G., et al. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products, 67(11), 1783–1788. [Link]

  • Mishra, P., & Kumar, A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Meeta, K., Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-103. [Link]

  • Pharmacodia. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. [Link]

  • Pharma Dost. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2012). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes, 61(9), 2236–2243. [Link]

  • Nagakura, T., et al. (2009). Overexpression of GPR40 in pancreatic β-cells augments glucose-stimulated insulin secretion and improves glucose tolerance in normal and diabetic mice. Diabetes, 58(1), 109–118. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Retrieved from [Link]

  • Watterson, K. R., et al. (2014). Treatment of type 2 diabetes by free fatty acid receptor agonists. Frontiers in Endocrinology, 5, 137. [Link]

  • Chen, Y., et al. (2016). The discovery, preclinical, and early clinical development of potent and selective GPR40 agonists for the treatment of type 2 diabetes mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9686–9703. [Link]

  • Engel, S. S., et al. (2015). GPR40 (FFAR1) – combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3–14. [Link]

  • Lin, D. C., et al. (2015). GPR40 agonists for the treatment of type 2 diabetes mellitus: benefits and challenges. Current Medicinal Chemistry, 22(13), 1546–1557. [Link]

  • Mancini, A. D., & Poitout, V. (2013). The GPR40/FFAR1 receptor: a new target for the treatment of type 2 diabetes. Endocrinology, 154(7), 2412–2418. [Link]

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303–11311. [Link]

  • Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. Nature, 422(6928), 173–176. [Link]

Sources

Application

Application Note: Characterization of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid as a Chemical Probe for the β2-Adrenergic Receptor

Audience: Researchers, scientists, and drug development professionals in pharmacology and cell biology. Disclaimer: This document is a hypothetical application note.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and cell biology.

Disclaimer: This document is a hypothetical application note. The compound 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, hereafter referred to as "ProbeX," is used as an illustrative example. The biological target, mechanism of action, and experimental data presented are based on established methodologies for characterizing G-protein coupled receptor (GPCR) antagonists and are not based on published data for this specific compound.

Introduction

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[1][2] The β2-adrenergic receptor (β2AR) is a well-characterized member of the GPCR family that is involved in a wide range of physiological processes, including smooth muscle relaxation, cardiac function, and metabolism.[3] Dysregulation of β2AR signaling is implicated in diseases such as asthma and cardiovascular disorders.

This document provides a detailed guide for the characterization of ProbeX, a novel small molecule with a proposed function as a potent and selective antagonist of the human β2AR. The protocols outlined herein describe the necessary in vitro and cell-based assays to validate its utility as a chemical probe for studying β2AR biology. A high-quality chemical probe should exhibit sufficient potency, selectivity, and a well-defined mechanism of action to allow for confident interpretation of experimental results.[4]

Hypothetical Mechanism of Action

The β2AR is a Gs-coupled GPCR.[3] Upon binding of an agonist, such as the endogenous ligand epinephrine or the synthetic agonist isoproterenol, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G protein Gs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response.

As a competitive antagonist, ProbeX is hypothesized to bind to the orthosteric site of the β2AR, preventing the binding of agonists and thereby inhibiting the downstream signaling cascade.

Gs_signaling cluster_membrane Plasma Membrane b2ar β2AR gs Gs b2ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Catalyzes gs->ac Activates agonist Agonist (e.g., Isoproterenol) agonist->b2ar Activates probe_x ProbeX (Antagonist) probe_x->b2ar Inhibits atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Downstream Targets

Figure 1: Hypothetical signaling pathway of the β2-adrenergic receptor and the inhibitory action of ProbeX.

Experimental Workflow for Characterization

The following workflow is recommended for the comprehensive characterization of ProbeX as a β2AR antagonist.

workflow start Start: Synthesized ProbeX binding_assay In Vitro Radioligand Binding Assay start->binding_assay functional_assay Cell-Based Functional Assay (cAMP) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis Calculate Ki functional_assay->data_analysis Calculate IC50 conclusion Conclusion: ProbeX is a potent and selective β2AR antagonist data_analysis->conclusion

Figure 2: Recommended experimental workflow for the characterization of ProbeX.

Protocols

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of ProbeX for the β2AR using a known radiolabeled antagonist.[5][6][7]

Materials and Reagents:

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human β2AR.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a known high-affinity β2AR antagonist.

  • Non-specific Binding Control: Propranolol (10 µM), a non-radiolabeled β2AR antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • ProbeX Stock Solution: 10 mM ProbeX in DMSO.

  • 96-well Plates: Polypropylene V-bottom plates for incubations.

  • Filter Mats: GF/C filter mats pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Step-by-Step Protocol:

  • Prepare ProbeX Dilutions: Serially dilute the ProbeX stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [3H]-DHA (at a final concentration equal to its Kd), and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL Propranolol (10 µM final concentration), 25 µL [3H]-DHA, and 50 µL of membrane preparation.

    • Competition: 25 µL of each ProbeX dilution, 25 µL [3H]-DHA, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[8]

Cell-Based Functional Assay (cAMP Measurement)

This protocol measures the ability of ProbeX to antagonize the agonist-induced production of cAMP in whole cells.[9][10] A variety of commercial kits are available for measuring cAMP, including those based on FRET, BRET, or ELISA.[11][12] The following is a general protocol adaptable to most homogenous time-resolved fluorescence (HTRF) or luminescence-based assays.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human β2AR.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: Isoproterenol.

  • Assay Buffer/Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or as specified by the cAMP assay kit manufacturer.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., cAMP-Glo™ Assay).[10]

  • 384-well White Opaque Plates: For cell culture and assay.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Plating: Seed the β2AR-expressing cells into a 384-well white opaque plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a dilution series of ProbeX in stimulation buffer.

    • Prepare a solution of isoproterenol in stimulation buffer at a concentration that elicits 80% of the maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.

  • Antagonist Treatment: Remove the cell culture medium from the plate and add the ProbeX dilutions. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the EC80 concentration of isoproterenol to all wells except the basal control wells (which receive only stimulation buffer).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents to each well. This typically involves cell lysis followed by the addition of reagents that generate a luminescent or fluorescent signal in proportion to the amount of cAMP.[13]

  • Signal Measurement: Read the plate on a luminometer or fluorescence plate reader.

Data Analysis and Interpretation

Radioligand Binding Assay:

  • Calculate the percentage of specific binding for each concentration of ProbeX.

  • Plot the percentage of specific binding against the log concentration of ProbeX.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ProbeX that inhibits 50% of specific [3H]-DHA binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Cell-Based Functional Assay:

  • Normalize the data by setting the basal cAMP level (no agonist) to 0% and the EC80 agonist response (no antagonist) to 100%.

  • Plot the percentage of inhibition against the log concentration of ProbeX.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ProbeX that inhibits 50% of the agonist-induced cAMP production).

Illustrative Data Table

ParameterProbeXPropranolol (Control)
Binding Affinity (Ki, nM) 5.22.1
Functional Potency (IC50, nM) 15.88.5

This data is for illustrative purposes only.

Troubleshooting

IssuePossible CauseSuggested Solution
High non-specific binding (>30% of total) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing during filtration.Increase the number and volume of washes with ice-cold buffer.
Filter mats not adequately pre-soaked.Ensure filter mats are fully submerged in 0.5% PEI for at least 30 minutes.
Low signal-to-background in cAMP assay Low receptor expression in the cell line.Use a cell line with higher receptor expression or optimize transfection conditions.
Insufficient agonist stimulation.Confirm the potency of the agonist and use an appropriate concentration (e.g., EC80).
Cell number is too low or too high.Optimize cell seeding density.[14]
High well-to-well variability Inaccurate pipetting.Use calibrated pipettes and proper technique.
Cells are not evenly distributed in the wells.Gently swirl the plate after cell seeding to ensure even distribution.
Edge effects in the plate.Avoid using the outer wells of the plate for critical measurements.

Conclusion

The protocols described in this application note provide a framework for the initial characterization of "3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" (ProbeX) as a hypothetical antagonist of the β2-adrenergic receptor. By determining its binding affinity and functional potency, researchers can establish its utility as a chemical probe. Further characterization, including selectivity profiling against other adrenergic receptor subtypes and a broader panel of GPCRs, is essential to fully validate its specificity and utility for in-depth biological studies.[15][16]

References

  • (No Source)
  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." Accessed January 20, 2024. [Link].

  • (No Source)
  • (No Source)
  • (No Source)
  • Marin Biologic Laboratories. "Cell-Based Assays for G Protein-Coupled Receptors (GPCRs)." Accessed January 20, 2024. [Link].

  • (No Source)
  • (No Source)
  • (No Source)
  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Accessed January 20, 2024. [Link].

  • Sivertsen, B., et al. "Identifying ligands at orphan GPCRs: current status using structure-based approaches." British Journal of Pharmacology 173.20 (2016): 2944-2964. [Link].

  • (No Source)
  • Bower, J., et al. "Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes." Journal of Medicinal Chemistry 64.19 (2021): 14247-14266. [Link].

  • Bylund, D. B. "Calculations and Instrumentation used for Radioligand Binding Assays." Methods in Molecular Biology 897 (2012): 1-13. [Link].

  • (No Source)
  • Hauser, A. S., et al. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." International Journal of Molecular Sciences 25.10 (2024): 5427. [Link].

  • (No Source)
  • (No Source)
  • (No Source)
  • Gifford Bioscience. "Radioligand Binding Assay." Accessed January 20, 2024. [Link].

  • (No Source)
  • (No Source)
  • (No Source)
  • Montana Molecular. "Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling." Accessed January 20, 2024. [Link].

  • The Chemical Probes Portal. "Guidelines for characterization of probes to be used in animals." Accessed January 20, 2024. [Link].

  • Limbird, L. E. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Cell Physiology 277.3 (1999): C545-C552. [Link].

  • Frye, S. V. "The art of the chemical probe." Nature Chemical Biology 6.3 (2010): 159-161. [Link].

  • (No Source)
  • (No Source)
  • ResearchGate. "Principles of commonly used cAMP assays." Accessed January 20, 2024. [Link].

Sources

Method

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" derivatization for SAR studies

Application Note & Protocol Guide | Doc ID: AN-SAR-PYR-042 Executive Summary & Strategic Rationale Objective: To provide a rigorous, self-validating protocol for the structural optimization of 3-{[(6-Methylpyridin-3-yl)o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SAR-PYR-042

Executive Summary & Strategic Rationale

Objective: To provide a rigorous, self-validating protocol for the structural optimization of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (Compound 1 ). This scaffold represents a privileged structure in medicinal chemistry, frequently associated with GPCR modulation (e.g., GPR40/FFAR1 agonists) and enzyme inhibition.

The Challenge: While the benzoic acid moiety provides a critical electrostatic anchor (salt bridge formation with Arginine/Lysine residues), it often suffers from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Furthermore, the 6-methylpyridine "tail" presents a metabolic soft spot liable to oxidative deactivation.

The Solution: This guide details a three-zoned derivatization strategy:

  • Zone A (Headgroup): Bioisosteric replacement of the carboxylic acid to modulate pKa and improve oral bioavailability.[1]

  • Zone B (Linker): Rigidification of the methyleneoxy bridge to reduce entropic penalties upon binding.

  • Zone C (Tail): Stabilization of the pyridine ring against CYP450-mediated oxidation.

Structural Anatomy & SAR Logic

Before initiating synthesis, we must map the pharmacophore. The following diagram illustrates the critical zones for modification and the specific chemical logic driving the derivatization.

SAR_Strategy Scaffold 3-{[(6-Methylpyridin-3-yl) oxy]methyl}benzoic acid ZoneA ZONE A: Acid Headgroup Target: Permeability & Metabolism Scaffold->ZoneA ZoneB ZONE B: Linker Target: Conformation & Stability Scaffold->ZoneB ZoneC ZONE C: Pyridine Tail Target: Lipophilicity & CYP Blocking Scaffold->ZoneC ModA1 Amide Library (Modulate Lipophilicity) ZoneA->ModA1 ModA2 Tetrazole Bioisostere (pKa ~5, Improved Metabolic Stability) ZoneA->ModA2 ModB1 Ether -> Amine (H-Bond Donor Introduction) ZoneB->ModB1 ModC1 6-Me -> 6-CF3/Cl (Block Metabolic Oxidation) ZoneC->ModC1

Figure 1: Strategic SAR Map outlining the three zones of derivatization and their intended pharmacological impact.

Protocol A: High-Throughput Amide Library Synthesis (Zone A)

Rationale: Converting the carboxylic acid to an amide is the fastest way to scan the steric and electronic requirements of the binding pocket. This protocol uses HATU , a high-efficiency coupling reagent preferred for its rapid kinetics and tolerance of steric bulk compared to EDC/HOBt [1].

Materials
  • Substrate: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (0.1 mmol per well).

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF.

  • Amine Library: Diverse set (aliphatic, aromatic, heteroaromatic).[3]

Step-by-Step Methodology
  • Preparation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Critical: The solution should turn slightly yellow, indicating formation of the active ester.

  • Coupling: Aliquot the activated acid solution into a 96-well reaction block containing the amine library (1.2 equiv per well).

  • Incubation: Seal the block and shake at RT for 12 hours.

  • Quenching: Add 10% NaHCO3 solution to quench unreacted active ester.

  • Extraction (Solid Phase): Pass the reaction mixture through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M NH3 in MeOH (releases the pyridine-containing product).

  • Evaporation: Remove solvent in a Genevac or SpeedVac.

Validation Criteria:

  • LCMS: Purity >90% (UV 254 nm).

  • Yield: >60% average across the plate.

Protocol B: Tetrazole Bioisosteric Replacement (Zone A)

Rationale: The tetrazole ring is a classic non-classical bioisostere of the carboxylic acid. It possesses a similar pKa (~4.5-5.0) and planar geometry but offers significantly improved resistance to glucuronidation and enhanced lipophilicity [2].

Synthetic Pathway[5][6]
  • Amidation: Acid -> Primary Amide.

  • Dehydration: Primary Amide -> Nitrile.

  • Cycloaddition: Nitrile -> Tetrazole.

Step-by-Step Methodology

Step 1: Nitrile Formation

  • Dissolve the primary amide of Compound 1 (1.0 equiv) in DCM.

  • Add Burgess Reagent (2.0 equiv) and stir at RT for 3 hours.

  • Wash with water, dry over MgSO4, and concentrate to yield the nitrile intermediate.

Step 2: [3+2] Cycloaddition

  • Reaction: Dissolve the nitrile (1.0 equiv) in Toluene/DMF (10:1).

  • Reagents: Add Sodium Azide (NaN3, 3.0 equiv) and Triethylamine Hydrochloride (Et3N·HCl, 3.0 equiv). Note: The salt buffers the reaction and activates the azide.

  • Heating: Heat to 110°C for 24 hours behind a blast shield.

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 2 (precipitates the tetrazole).

  • Purification: Recrystallize from EtOH/Water.

Safety Warning: Azides can form explosive metal salts. Avoid contact with heavy metals. Use a blast shield during heating.

Protocol C: Linker & Tail Optimization (Zone B & C)

Rationale: The ether oxygen is a hydrogen bond acceptor. Replacing it with an amine (secondary aniline) can introduce a hydrogen bond donor. Additionally, the 6-methyl group on the pyridine is prone to metabolic oxidation. This protocol describes the synthesis of the 6-Trifluoromethyl analogue.

Materials
  • Electrophile: Methyl 3-(bromomethyl)benzoate.

  • Nucleophile: 6-(Trifluoromethyl)pyridin-3-ol (commercially available or synthesized).

  • Base: Cs2CO3 (Cesium Carbonate).

Step-by-Step Methodology (SN2 Displacement)
  • Solvation: Dissolve 6-(Trifluoromethyl)pyridin-3-ol (1.1 equiv) in Acetone or Acetonitrile.

  • Deprotonation: Add Cs2CO3 (2.0 equiv) and stir for 30 mins at RT.

  • Alkylation: Dropwise add Methyl 3-(bromomethyl)benzoate (1.0 equiv).

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Once coupling is complete, add LiOH (3.0 equiv) and water directly to the reaction pot. Stir at RT overnight to hydrolyze the methyl ester to the free acid.

  • Isolation: Acidify to pH 4 with 1N HCl. The precipitate is the target Zone C analogue.

Analytical Data Summary

The following table summarizes expected physicochemical shifts for key derivatives compared to the parent scaffold.

Derivative TypeModificationPredicted LogD (pH 7.4)pKaMetabolic Stability (Microsomes)
Parent -COOH, 6-Me0.5 - 1.2~4.2Low (Oxidation + Glucuronidation)
Bioisostere Tetrazole, 6-Me1.5 - 2.0~4.8Medium (Resistant to Glucuronidation)
Tail Analog -COOH, 6-CF31.8 - 2.5~4.1High (Blocked Oxidation)
Amide -CONHR (Benzyl), 6-Me2.5 - 3.5N/AHigh (No Glucuronidation)

Experimental Workflow Diagram

This diagram visualizes the parallel execution of the protocols described above to generate a focused SAR library.

Workflow Start Parent Scaffold (Benzoic Acid Deriv.) Split Split into Streams Start->Split ProcessA Stream A: Amide Coupling (HATU/DIPEA) Split->ProcessA ProcessB Stream B: Bioisostere (Nitrile -> Tetrazole) Split->ProcessB ProcessC Stream C: De Novo Synthesis (Tail Modification) Split->ProcessC PurifyA SCX-2 Catch & Release ProcessA->PurifyA QC QC: LCMS & NMR PurifyA->QC PurifyB Acidic Precipitation ProcessB->PurifyB PurifyB->QC PurifyC Recrystallization ProcessC->PurifyC PurifyC->QC Final SAR Data Set QC->Final

Figure 2: Parallel Synthesis Workflow for generating the SAR library.

References

  • Process Optimization for Acid-Amine Coupling. Current Chemistry Letters, 2023.

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Chemistry, 2022.

  • Bioisosteres for Drug Hunters: Carboxylic Acids. Drug Hunter, 2025.[4]

  • Structure-Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 2016.

Sources

Application

Application Note: Formulation &amp; Delivery of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid for In Vivo Models

Executive Summary & Compound Profile Compound Identity: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Abbreviation: 3-MPBA Chemical Class: Amphiphilic Pyridyl-Benzoic Acid Predicted MW: ~243.26 g/mol This guide detai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Abbreviation: 3-MPBA Chemical Class: Amphiphilic Pyridyl-Benzoic Acid Predicted MW: ~243.26 g/mol

This guide details the formulation strategies for 3-MPBA , a structural motif commonly found in GPR40 (FFAR1) agonists , PPAR modulators , and specific enzyme inhibitors . The molecule features a zwitterionic character due to the presence of a weak base (pyridine, pKa ~6.0) and a weak acid (benzoic acid, pKa ~4.2).

Formulation Challenge: The primary challenge with 3-MPBA is its pH-dependent solubility. It exhibits an Isoelectric Point (pI) near pH 5.0-5.5, where aqueous solubility is minimal (precipitation risk).

  • Acidic pH (< 3): Soluble (Pyridinium cation).

  • Neutral pH (5-6): Poor Solubility (Zwitterion/Neutral species).

  • Basic pH (> 7.5): Soluble (Benzoate anion).

Pre-Formulation Assessment

Before initiating animal studies, the following physicochemical parameters must be accounted for to ensure bioavailability and reproducibility.

Table 1: Physicochemical Profile & Solubility Prediction
ParameterValue (Est.)Implication for Formulation
Molecular Weight 243.26 g/mol Small molecule; high permeability likely.
LogP 2.5 – 3.2Moderately lipophilic; suitable for lipid-based or surfactant vehicles.
Acidic pKa ~4.2 (COOH)Requires pH > 7.0 for full ionization (solubility).
Basic pKa ~6.4 (Pyridine)Protonates at pH < 4.0.
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH without modification.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.
Solubility (0.1N NaOH) > 10 mg/mLSoluble as Sodium Salt.

Formulation Protocols

Decision Logic for Vehicle Selection

Do not default to a single vehicle. Select based on your route of administration and required dose.

FormulationLogic Start Select Route & Dose Route Route? Start->Route IV Intravenous (IV) Route->IV Systemic PO Oral (PO) Route->PO Gut Absorption Soln Protocol A: 20% HP-β-CD (pH 8.0) IV->Soln Preferred Cosolv Protocol C: PEG400/Saline (Co-solvent) IV->Cosolv Alternative Dose Dose Req? PO->Dose LowDose Low (< 10 mg/kg) Solution Dose->LowDose HighDose High (> 10 mg/kg) Suspension Dose->HighDose LowDose->Soln Susp Protocol B: 0.5% MC + 0.1% Tween 80 HighDose->Susp

Figure 1: Decision tree for selecting the optimal formulation vehicle based on study requirements.

Protocol A: Soluble Complex (IV or Low-Dose PO)

Target: Clear solution, pH 7.5–8.0. Best For: Pharmacokinetics (PK), IV bolus, doses < 10 mg/kg. Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic core, preventing precipitation.

Reagents:

  • 3-MPBA Solid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffer Saline (PBS) or Water for Injection

  • 1N NaOH (for pH adjustment)

Step-by-Step:

  • Vehicle Prep: Dissolve HP-β-CD in water/PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Weighing: Weigh the required amount of 3-MPBA.

  • Wetting: Add the calculated volume of 20% HP-β-CD solution to the powder.

  • Sonication: Sonicate for 10–15 minutes at ambient temperature. The suspension will likely remain cloudy.

  • pH Adjustment (Critical): While stirring, add 1N NaOH dropwise. Monitor pH.

    • Observation: As pH rises above 7.0, the solution should clarify as the benzoate salt forms and complexes with the cyclodextrin.

    • Target: pH 7.5 – 8.0. Do not exceed pH 8.5 to avoid tissue irritation.

  • Final Check: If particles persist, vortex and sonicate further. If clear, filter sterilize (0.22 µm) before injection.

Protocol B: Homogeneous Suspension (High-Dose PO)

Target: Uniform white suspension. Best For: Toxicology, Efficacy studies, Doses > 10 mg/kg (up to 300 mg/kg). Mechanism: Methylcellulose (MC) increases viscosity to prevent settling; Tween 80 wets the hydrophobic surface.

Reagents:

  • 3-MPBA Solid

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water

Step-by-Step:

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose in water. Allow to hydrate overnight at 4°C. Add 0.1% Tween 80 and mix gently.

  • Micronization: If the compound is chunky, grind it to a fine powder using a mortar and pestle to ensure uniform particle size.

  • Levigation (Wetting): Place the weighed compound in a mortar. Add a small amount of the vehicle (or pure Tween 80) to create a smooth, lump-free paste.

  • Dilution: Gradually add the remaining 0.5% MC vehicle while triturating (grinding/mixing) continuously.

  • Homogenization: Transfer to a vial and vortex vigorously.

    • Tip: For large batches, use a polytron homogenizer for 30 seconds.

  • Stability: Stir constantly during dosing using a magnetic stir bar to ensure dose uniformity.

Protocol C: Co-Solvent System (IP or Rapid PO)

Target: Clear solution. Best For: Intraperitoneal (IP) injection or situations where cyclodextrins are unavailable. Note: PEG400 can be irritating; limit volume.

Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Step-by-Step:

  • Dissolve 3-MPBA completely in 100% DMSO (5% of final volume). This is the "Stock".

  • Add PEG400 (40% of final volume) to the DMSO stock and vortex.

  • Slowly add Warm Saline (55% of final volume) while vortexing.

    • Caution: If precipitation occurs (cloudiness), the compound concentration exceeds the solubility limit of this system. Switch to Protocol A or B.

Animal Administration Guidelines

Dosing Volumes

Respect physiological limits to prevent stress-induced artifacts.

SpeciesRouteMax Volume (Standard)Max Volume (Bolus/Tox)
Mouse (20-25g)PO10 mL/kg (0.2 mL)20 mL/kg (0.4 mL)
IV5 mL/kg (0.1 mL)-
Rat (250g)PO10 mL/kg (2.5 mL)20 mL/kg (5.0 mL)
IV5 mL/kg (1.25 mL)-
Handling & Storage
  • Stability: 3-MPBA formulations (especially Protocol A) should be prepared fresh or stored at 4°C for no more than 24-48 hours. The ester-like ether linkage is generally stable, but the benzoic acid salt can precipitate if pH shifts (e.g., CO2 absorption from air).

  • Light Sensitivity: Pyridine derivatives can be photosensitive. Store formulations in amber vials.

Quality Control (Self-Validation)

To ensure Trustworthiness and Scientific Integrity , perform these checks before every study:

  • Visual Inspection:

    • Solutions: Must be absolutely clear. Any "shimmer" suggests micro-precipitation.

    • Suspensions: Must not cake at the bottom. Invert the vial; if sediment sticks, the dose is invalid.

  • pH Verification:

    • Check pH immediately before dosing. If pH < 7.0 for Protocol A, the compound may crash out in the syringe.

  • Dose Verification (HPLC):

    • Extract 10 µL of formulation into methanol and run on HPLC to verify concentration matches the theoretical value ±10%.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic Acid Synthesis

Executive Summary This guide addresses the synthesis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a critical pharmacophore often found in GPR40 agonists (e.g., Fasiglifam intermediates) and other metabolic dise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a critical pharmacophore often found in GPR40 agonists (e.g., Fasiglifam intermediates) and other metabolic disease targets.

The synthesis typically involves two stages:

  • Williamson Ether Synthesis: Coupling 6-methylpyridin-3-ol with methyl 3-(bromomethyl)benzoate.

  • Saponification: Hydrolysis of the ester to the target acid.

Common Failure Modes:

  • Regioselectivity Issues: Competition between O-alkylation (desired) and N-alkylation (undesired) due to the ambident nucleophilic nature of the hydroxypyridine.

  • Isolation Losses: The final product is zwitterionic (Pyridine

    
     / Carboxylate 
    
    
    
    ), leading to high water solubility and poor extraction recovery if pH is not precisely controlled.

Phase 1: The Coupling Reaction (Ether Formation)

Q: My yield is low (<40%), and I see a large baseline spot on TLC. What is happening?

Diagnosis: You are likely observing N-alkylation . While 3-hydroxypyridines are less prone to tautomerization than 2- or 4-hydroxypyridines, the pyridine nitrogen remains a potent nucleophile. Under standard conditions (e.g.,


/Acetone), the nitrogen can compete with the oxygen for the alkyl halide, forming a quaternary pyridinium salt (the baseline spot).

The Solution: The "Cesium Effect" & Solvent Switch

To favor O-alkylation, you must maximize the nucleophilicity of the oxygen while suppressing the nitrogen.

  • Switch Base to Cesium Carbonate (

    
    ): 
    
    • Mechanism: The large ionic radius of Cesium (

      
      ) forms a weaker ion pair with the phenoxide anion compared to Potassium (
      
      
      
      ). This creates a "naked" phenoxide anion that is more reactive toward the hard electrophile (benzyl bromide).
  • Switch Solvent to DMF or NMP:

    • While acetone is standard, it often requires high temperatures to dissolve the base, which promotes N-alkylation (thermodynamic control). DMF allows the reaction to proceed at lower temperatures (

      
      ) with 
      
      
      
      , favoring the kinetic product (O-alkylation).

Optimization Data (Representative):

EntryBaseSolventTemp (°C)O-Alkylation (Target)N-Alkylation (Impurity)
1

AcetoneReflux (56)65%35%
2

THF0 -> RT50%50%
3

DMF RT 92% 8%
Q: The benzyl bromide starting material is degrading before the reaction finishes.

Diagnosis: Hydrolysis of the benzyl bromide. Methyl 3-(bromomethyl)benzoate is moisture-sensitive. If your DMF/Acetone is "wet," the base will generate hydroxide, converting the bromide to the benzyl alcohol, which is unreactive in this system.

Protocol Adjustment:

  • Dry solvents over molecular sieves (3Å) for 24 hours prior to use.

  • Add the benzyl bromide last, as a solution in dry DMF, dropwise to the pre-stirred mixture of phenol and base.

Phase 2: Hydrolysis & Isolation (The Zwitterion Trap)

Q: I cannot extract the final acid into Ethyl Acetate or DCM. It stays in the aqueous layer.

Diagnosis: Isoelectric Point (pI) mismanagement. Your molecule contains a basic pyridine (pKa ~5-6) and an acidic benzoic acid (pKa ~4).

  • At pH < 3: The molecule is cationic (Pyridine-

    
     / COOH). Soluble in water.
    
  • At pH > 7: The molecule is anionic (Pyridine /

    
    ). Soluble in water.
    
  • At pH ~4.5 (pI): The molecule is zwitterionic (Pyridine-

    
     / 
    
    
    
    ). This is the point of minimum solubility .

The Solution: pH-Controlled Precipitation (No Extraction)

Do not attempt a standard liquid-liquid extraction. Instead, precipitate the product directly.

Step-by-Step Isolation Protocol:

  • Hydrolysis: Treat ester with

    
     (2.5 eq) in THF/Water (3:1). Stir until TLC shows consumption.
    
  • Workup: Evaporate THF under reduced pressure. You now have the Lithium salt in water.

  • Acidification: Cool to

    
    . Slowly add 
    
    
    
    while monitoring with a pH meter.
  • The Critical Zone: As you pass pH 7, the solution may cloud. Continue adding acid until pH reaches 4.5 - 5.0.

  • Crystallization: Stir at this pH for 30 minutes. The zwitterion should precipitate as a white solid.

  • Filtration: Filter the solid. Wash with cold water (removes inorganic salts) followed by cold isopropanol (removes organic impurities).

Visualized Workflow

The following diagram outlines the optimized pathway to minimize N-alkylation and maximize recovery.

G Start Start: 6-Methylpyridin-3-ol Reagents Add: Cs2CO3 (1.5 eq) + Dry DMF Temp: 25°C Start->Reagents AddBr Add: Methyl 3-(bromomethyl)benzoate (Dropwise) Reagents->AddBr Reaction Reaction: O-Alkylation (Kinetic Control) AddBr->Reaction Check Checkpoint: TLC/LCMS Look for Pyridinium Salt (Baseline) Reaction->Check Hydrolysis Hydrolysis: LiOH / THF / H2O Check->Hydrolysis Ester Consumed Isolation_Bad Standard Extraction (DCM/Water) Hydrolysis->Isolation_Bad Avoid Isolation_Good Isoelectric Precipitation (Adjust pH to 4.5) Hydrolysis->Isolation_Good Recommended Product Final Product: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Isolation_Bad->Product Low Yield (<20%) Isolation_Good->Product High Yield (>85%)

Caption: Optimized workflow emphasizing Cs2CO3 coupling and Isoelectric Point precipitation.

References

  • Williamson Ether Synthesis & Pyridines

    • Mechanism of O- vs N-alkylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
    • Cesium Effect: Flessner, T., & Dorsch, D. (2004). "Efficient Synthesis of 3-Alkoxypyridines." Synlett, 2004(11), 1930-1932.

  • Zwitterion Purification

    • Isoelectric Point Isolation: Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen. (Principles of pKa and solubility).
    • Relevant Patent (Fasiglifam Intermediate): Takeda Pharmaceutical Company. (2010).[1][2] "Fused Cyclic Compounds." US Patent 2010/0048602 A1. (Describes analogous ether synthesis and workup conditions).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.

Sources

Optimization

Technical Support Center: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid - Stability and Degradation Studies

Welcome to the technical support guide for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this molecule. The guidance herein is based on established principles of chemical stability, analysis of the compound's functional groups, and adherence to regulatory standards for pharmaceutical development.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your stability and degradation studies in a question-and-answer format.

Q1: I'm observing a rapid loss of the parent compound in my acidic forced degradation study, even with mild acid concentrations. What could be the cause and how can I control it?

A1: Rapid degradation under acidic conditions is likely due to the hydrolysis of the ether linkage. The ether oxygen can be protonated, making the adjacent benzylic carbon highly susceptible to nucleophilic attack by water. The pyridine ring, being basic, will also be protonated, which can further influence the electronic environment of the molecule.

  • Causality: The stability of ether linkages can be significantly affected by pH.[1] Acid catalysis accelerates the cleavage of the C-O bond.[2][3]

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01N HCl) and monitor the degradation over a shorter time course (e.g., 0, 2, 4, 8 hours).

    • Control Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 60°C or 80°C) to slow down the reaction rate.

    • Use a Weaker Acid: Consider using a weaker acid if strong acids are causing excessively rapid degradation.

    • Targeted Degradation: Aim for a degradation of 5-20% of the active ingredient.[4][5] This range provides sufficient degradation products for analysis without completely destroying the sample.[4]

Q2: My HPLC analysis shows multiple new peaks in my photostability samples that are not present in other stress conditions. What are these likely to be and how can I characterize them?

A2: The appearance of new peaks exclusively under photolytic stress suggests photodegradation. Both the pyridine and benzoic acid moieties can be susceptible to light. Benzoic acid derivatives, for instance, can undergo photochemical reactions, including the formation of peroxidic photoproducts in the presence of oxygen.[6]

  • Causality: The UV absorption properties of the molecule, dictated by its aromatic rings, make it susceptible to degradation upon exposure to light, particularly UV light.[7] This can lead to complex reactions including oxidation and ring cleavage.

  • Troubleshooting & Characterization Workflow:

    • Confirm Photodegradation: Run a control sample protected from light under the same temperature and atmospheric conditions to confirm that the degradation is light-induced.

    • ICH Q1B Conditions: Ensure your photostability testing adheres to ICH Q1B guidelines, which specify light exposure conditions.[5]

    • Mass Spectrometry (MS) Analysis: Use HPLC coupled with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide the molecular weights of the degradation products.

    • Tandem MS (MS/MS): Perform MS/MS on the degradation product peaks to induce fragmentation. The fragmentation pattern will provide structural information about the degradants.

    • Forced Oxidation Comparison: Compare the photodegradation profile to your oxidative stress samples (e.g., H₂O₂). Some photodegradation pathways can involve oxidation, and you may see overlapping peaks.

Q3: I'm struggling with poor solubility of my compound in aqueous buffers for my hydrolysis studies. How can I improve this without affecting the stability?

A3: Poor aqueous solubility is a common issue for organic molecules. The benzoic acid moiety provides some water solubility, especially at higher pH where it is deprotonated, but the rest of the molecule is largely hydrophobic.

  • Causality: The limited solubility of similar compounds like 2-hydroxy-6-methylbenzoic acid in aqueous buffers is a known challenge.[8] The choice of solvent is critical to ensure the compound remains dissolved throughout the experiment.

  • Troubleshooting Steps:

    • Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent such as acetonitrile or methanol. Start with a low concentration (e.g., 5-10%) and ensure it does not participate in the degradation reaction. Run a control with just the co-solvent and water to check for solvent-induced degradation.

    • pH Adjustment: The carboxylic acid group means solubility will be pH-dependent. Solubility should increase at pH values above the pKa of the benzoic acid (typically around 4.2). For basic hydrolysis studies, the compound should be sufficiently soluble. For acidic studies, you may be limited by the pKa.

    • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant can improve solubility, but this can complicate HPLC analysis and should be used with caution.

    • Initial Dissolution in Organic Solvent: As a last resort, dissolve the compound in a small volume of an organic solvent like DMSO or DMF first, and then dilute it with the aqueous buffer.[8] Be aware that some organic solvents can degrade over time or influence the degradation of your compound.

Q4: My chromatogram shows peak tailing for the parent compound, making it difficult to quantify the degradation products accurately. What are the likely causes and solutions?

A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The basic pyridine nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to tailing. Additionally, a mismatch between the sample solvent and the mobile phase can cause poor peak shape.[9][10]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For a basic compound like this, a low pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen, which can improve peak shape. At this pH, the acidic silanols on the column are also protonated and less likely to interact.

    • Ionic Strength: Increase the buffer concentration in your mobile phase (e.g., from 10mM to 25mM). The buffer ions can help to mask the active sites on the stationary phase.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that is less prone to secondary interactions.

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[11] If you must use a stronger solvent to dissolve the sample, inject a smaller volume.

Frequently Asked Questions (FAQs)

Q: What are the most probable degradation pathways for this molecule?

A: Based on its functional groups, the most likely degradation pathways are:

  • Hydrolysis: Cleavage of the ether linkage under acidic or basic conditions to yield 6-methyl-3-hydroxypyridine and 3-(hydroxymethyl)benzoic acid.[1][2]

  • Oxidation: The pyridine ring and the benzylic carbon are susceptible to oxidation. N-oxidation of the pyridine ring is a common metabolic and degradation pathway.[12]

  • Photodegradation: UV light can induce complex reactions, potentially leading to the formation of radicals and subsequent degradation products.[6]

Q: What are the recommended storage conditions for the solid compound and its solutions?

A:

  • Solid: Based on similar aromatic carboxylic acids, the solid compound should be stored in a cool, dark, and dry place.[8][13] A common recommendation for long-term storage of solid organic compounds is -20°C.[8]

  • Solutions: Aqueous solutions should be used fresh and not stored for more than a day, as hydrolysis can occur.[8] If solutions need to be stored for short periods, they should be refrigerated at 2-8°C and protected from light. For longer-term storage, freezing at -20°C or below is advisable, though freeze-thaw stability should be evaluated.[14]

Q: What analytical techniques are best suited for stability studies of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique. The method should be capable of separating the parent compound from all its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is essential for the identification and characterization of unknown degradation products.

Key Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate degradation products under various stress conditions to understand the molecule's intrinsic stability.

Materials:

  • 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • Calibrated HPLC-UV system (LC-MS recommended)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, prepare a sample and a blank (placebo/solvent subjected to the same stress).

    • Acid Hydrolysis: Add an equal volume of 0.1N HCl to the stock solution. Heat at 60°C. Sample at 0, 2, 6, 12, and 24 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Add an equal volume of 0.1N NaOH to the stock solution. Keep at room temperature. Sample at 0, 2, 6, 12, and 24 hours. Neutralize with HCl before injection.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature, protected from light. Sample at 0, 2, 6, 12, and 24 hours.[4]

    • Thermal Degradation: Expose the solid compound and the solution to 60°C in an oven. Sample at 1, 3, and 5 days.

    • Photodegradation: Expose the solid compound and the solution to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[4][5] If degradation is too fast or too slow, adjust the stress conditions (e.g., concentration of stressor, temperature, time).

  • Data Evaluation:

    • Determine the percentage of degradation of the parent peak.

    • Calculate the relative retention times (RRT) and peak areas of all new peaks.

    • Perform a peak purity analysis of the parent peak in stressed samples to ensure it is not co-eluting with any degradants.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical ConditionsPotential Degradation ProductsPrimary Analytical Concern
Acid Hydrolysis 0.1N HCl, 60°CCleavage of ether linkageRapid degradation, pH control
Base Hydrolysis 0.1N NaOH, RTCleavage of ether linkageSolubility, potential saponification
Oxidation 3% H₂O₂, RTN-oxides, hydroxylated speciesReaction kinetics can be very fast
Thermal 60°C (solid & solution)May show minimal degradationEnsure no solvent evaporation
Photolytic ICH Q1B light exposureComplex mixture of degradantsDifferentiating from thermal effects

Visualizations

Forced_Degradation_Workflow Start Prepare Drug Substance Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analyze HPLC Analysis at Time Points Stress->Analyze Check Degradation 5-20%? Analyze->Check Adjust Adjust Stress Conditions (Temp, Conc., Time) Check->Adjust No (>20%) Pass Proceed to Degradant ID (LC-MS, MS/MS) Check->Pass Yes Stop Document Intrinsic Stability Check->Stop No (<5%) Adjust->Stress

Caption: A typical workflow for a forced degradation study.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • Wen, B., Ma, L., & Li, S. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(5). [Link]

  • Vargas, F., Rivas, C., & Canudas, N. (1993). Formation of a perbenzoic acid derivative in the photodegradation of fenofibrate: phototoxicity studies on erythrocytes. Journal of Pharmaceutical Sciences, 82(6), 590-1. [Link]

  • Li, Y. (2021). Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Prediction. Royal Society of Chemistry. [Link]

  • Stability of Selected Pesticides on Solid-Phase Extraction Disks. (n.d.). PubMed. [Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. (2018). ResearchGate. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. (2021). ResearchGate. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2016). PubMed Central. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of latent fingerprints. (2021). PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2018). Chemistry Stack Exchange. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2021). Journal of the American Chemical Society. [Link]

  • Stability of drugs and medicines Hydrolysis. (2017). ResearchGate. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2022). ResearchGate. [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). IJNRD. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed Central. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Journal of Global Pharma Technology. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]

  • Benzoic acid. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common analytical challenges associated with this compound. Our focus is on delivering not just protocols, but a foundational understanding of the method development and troubleshooting process.

Understanding the Analyte: A Molecule of Dichotomy

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid presents a unique challenge due to its amphoteric nature, containing both a basic nitrogen on the pyridine ring and an acidic carboxylic acid group.

  • Acidic Moiety: The benzoic acid group has an estimated pKa of approximately 3.8-4.5. Above this pH, it will be deprotonated and carry a negative charge (-COO⁻).

  • Basic Moiety: The pyridine ring has an estimated pKa of approximately 5.2-6.0.[1] Below this pH, the nitrogen will be protonated, carrying a positive charge.

This dual nature means the molecule's overall charge and polarity are highly dependent on the mobile phase pH, which is the most critical parameter to control for achieving optimal separation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for this analyte.

Q1: What is the best starting column for analyzing this compound?

A1: A modern, high-purity silica, end-capped C18 column is the recommended starting point. Specifically, a column with low silanol activity is crucial to prevent peak tailing caused by the basic pyridine moiety. Consider columns marketed as "polar-embedded" or those with advanced end-capping technology.[2]

Column ParameterRecommended Starting PointRationale
Stationary Phase C18, Polar-Embedded or High-Purity End-cappedProvides hydrophobic retention while minimizing secondary interactions with the basic pyridine group.
Particle Size < 3 µmFor higher efficiency and better resolution, suitable for modern UHPLC/HPLC systems.
Dimensions 2.1 or 4.6 mm x 50-150 mm4.6 mm is standard for HPLC; 2.1 mm is preferred for high-sensitivity applications (e.g., LC-MS) and reduced solvent consumption.

Q2: What are the recommended initial mobile phase conditions?

A2: Due to the compound's dual nature, a buffered mobile phase is essential for reproducible results. A gradient elution is recommended for initial scouting runs to determine the compound's retention behavior.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: A low pH (~2.5-3.0) mobile phase serves two purposes: it suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column, and it protonates the residual silanol groups on the stationary phase, minimizing their interaction with the protonated pyridine ring.[3] Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.[2]

Q3: What UV detection wavelength should I use?

A3: The molecule contains two chromophores: the benzoic acid ring and the methyl-pyridine ring. A good starting point for detection is around 254 nm, a common wavelength for aromatic compounds.[4][5] To maximize sensitivity, it is highly recommended to determine the analyte's UV maxima by running a spectrum using a Diode Array Detector (DAD).

Q4: How should I prepare my sample for injection?

A4: The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

  • Dissolution: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v). If solubility is an issue, small amounts of methanol can be added.

  • Filtration: It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[6] This prevents particulates from blocking the column inlet frit, which can cause high backpressure and split peaks.[7]

Troubleshooting Guide: From Problem to Solution

This guide provides solutions to specific issues you may encounter during method development.

Problem: My peak is tailing severely (Asymmetry > 1.5).

Peak tailing is the most anticipated issue for this compound due to the basic pyridine group interacting with acidic silanol groups on the silica stationary phase.[3][8]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Welcome to the technical support guide for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid that influence its aqueous solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. This compound is amphoteric , meaning it possesses both acidic and basic functional groups:

  • An Acidic Group: The benzoic acid moiety contains a carboxylic acid group (-COOH). At pH values above its pKa, this group will be deprotonated to form a negatively charged carboxylate (-COO⁻).

  • A Basic Group: The 6-Methylpyridine ring contains a nitrogen atom. This nitrogen is weakly basic and can be protonated at pH values below its pKa to form a positively charged pyridinium ion.[1][2]

The interplay between these two groups dictates the molecule's net charge and, consequently, its interaction with the aqueous solvent at any given pH.

Q2: I'm observing very low solubility in my neutral buffer (e.g., PBS at pH 7.4). Why is this happening?

A2: This is the most common issue encountered with amphoteric compounds like this one. The poor solubility at or near neutral pH is due to the formation of a zwitterion .

At a specific pH, known as the isoelectric point (pI) , the positive charge on the protonated pyridine ring and the negative charge on the deprotonated carboxylic acid group cancel each other out, resulting in a molecule with a net charge of zero. In this zwitterionic state, strong intermolecular electrostatic attractions can occur, favoring crystal lattice formation over solvation, which leads to precipitation. The solubility of ionizable drugs is pH-dependent, with the ionic forms generally being more soluble than the neutral form.[3][4]

Q3: What is the most direct and effective first step to improve the solubility of this compound?

A3: The most effective initial strategy is pH adjustment . By shifting the pH of your buffer away from the compound's isoelectric point, you ensure that the molecule carries a net positive or negative charge. This charge enhances interactions with polar water molecules and disrupts the crystal lattice energy, thereby increasing solubility.[5][6]

  • In acidic conditions (e.g., pH < 4): The carboxylic acid will be protonated (neutral), but the pyridine nitrogen will be protonated (positive charge), resulting in a net positively charged, more soluble cation.

  • In basic conditions (e.g., pH > 8): The pyridine nitrogen will be neutral, but the carboxylic acid will be deprotonated (negative charge), resulting in a net negatively charged, more soluble anion.

Q4: Can I prepare a concentrated stock solution in an organic solvent first?

A4: Yes, this is a standard and highly recommended practice, especially when high concentrations are needed. Using a water-miscible organic solvent as a "co-solvent" can effectively solubilize the compound before dilution into your final aqueous buffer.[7][8]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)[9]

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Crucial Insight: When diluting the organic stock into an aqueous buffer, always add the stock solution to the buffer (not the other way around) with vigorous stirring. This minimizes localized high concentrations that can cause the compound to precipitate out. If precipitation still occurs upon dilution, you may need to adjust the pH of the final aqueous buffer or reduce the final concentration.

Troubleshooting Guide & Detailed Protocols

This section addresses specific experimental problems with detailed causal explanations and step-by-step protocols.

Problem: My compound precipitates immediately upon addition to a neutral aqueous buffer.

Root Cause Analysis: As detailed in the FAQs, you are likely operating at or near the compound's isoelectric point (pI), where its intrinsic solubility is at a minimum. The neutral zwitterion prefers to interact with itself rather than with water.

The ionization state of the molecule is the critical factor, as illustrated below.

G cluster_acidic Acidic pH (e.g., < 4) cluster_neutral Near Isoelectric Point (pI) cluster_basic Basic pH (e.g., > 8) Acidic Net Positive Charge (High Solubility) -COOH (Neutral) -Pyridine-H+ (Positive) Neutral Zwitterion / Net Neutral Charge (LOW SOLUBILITY) -COO- (Negative) -Pyridine-H+ (Positive) Acidic->Neutral Increase pH Basic Net Negative Charge (High Solubility) -COO- (Negative) -Pyridine (Neutral) Neutral->Basic Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Solution Workflow: A Systematic Approach to Enhancing Solubility

When faced with solubility issues, a systematic approach is crucial. The following workflow provides a logical decision-making process for achieving your desired final concentration.

G Start Start: Compound Precipitates in Target Buffer CheckConc Is the final concentration negotiable? Start->CheckConc pH_Adjust Strategy 1: pH Adjustment CheckConc->pH_Adjust No LowerConc Attempt Lower Concentration CheckConc->LowerConc Yes Protocol1 Follow Protocol 1: Prepare Acidic/Basic Stock Solution pH_Adjust->Protocol1 CoSolvent Strategy 2: Co-solvent Use Protocol2 Follow Protocol 2: Systematic Co-solvent Screening CoSolvent->Protocol2 LowerConc->Start Success1 Soluble? Protocol1->Success1 Success2 Soluble? Protocol2->Success2 Success1->CoSolvent No End Experiment Ready Success1->End Yes Success2->End Yes Success2->End Partially, use lower conc.

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Solubility Enhancement via pH-Adjusted Aqueous Stock

This protocol leverages pH to create a concentrated aqueous stock that can be diluted into your final experimental buffer.

Objective: To prepare a 10 mM stock solution.

Materials:

  • 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

  • Deionized Water

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh out the required mass of the compound for your desired volume and concentration.

  • Initial Slurry (Basic pH Route):

    • Add approximately 80% of the final desired volume of deionized water to the compound. It will likely form a slurry.

    • While stirring, add 1 M NaOH dropwise. Monitor the solution's clarity.

    • Continue adding NaOH until the compound fully dissolves. The solution will be basic. This indicates the formation of the soluble anionic species.

  • pH Adjustment:

    • Carefully add 1 M HCl dropwise to titrate the pH back down towards your target pH (e.g., 7.4).

    • Critical Point: If you observe any cloudiness or precipitation as you approach the isoelectric point, stop adding acid. Your final stock solution must remain at a pH where the compound is soluble. Note this "pH of precipitation."

  • Final Volume: Once dissolved and at a stable pH, add deionized water to reach the final volume.

  • Dilution: This pH-adjusted stock can now be diluted into your final buffer. Be aware that this will slightly alter the pH of your final experimental solution, which may need to be re-adjusted.

Protocol 2: Systematic Co-solvent Screening

If pH adjustment alone is insufficient or undesirable for your experiment, a co-solvent system is the next logical step.

Objective: To identify a suitable co-solvent and determine the maximum achievable concentration.

Materials:

  • Compound of interest

  • A panel of water-miscible organic solvents (see table below)

  • Target aqueous buffer (e.g., PBS, TRIS)

Procedure:

  • Prepare High-Concentration Stock: Dissolve a known, high amount of the compound in a small volume of each candidate co-solvent (e.g., prepare a 100 mM stock in 100% DMSO, 100% Ethanol, etc.).

  • Titration into Buffer:

    • Aliquot your target aqueous buffer into several tubes.

    • Add small, incremental volumes of the concentrated organic stock solution to the buffer while vortexing (e.g., add 2 µL, then another 2 µL, etc., to 1 mL of buffer).

    • Observe for precipitation. The point at which persistent cloudiness appears is the limit of solubility for that co-solvent percentage.

  • Data Analysis: Record the percentage (v/v) of the co-solvent in the final solution at the point of precipitation. This allows you to compare the solubilizing power of each co-solvent.

Data Summary: Common Co-solvents

Co-solventTypical Starting % (v/v)Notes & Considerations
DMSO 0.1 - 5%Excellent solubilizing power for many compounds. Can have biological effects at higher concentrations.
Ethanol 1 - 10%Generally well-tolerated in cell-based assays. Less potent solubilizer than DMSO.
PEG 400 5 - 20%A polymer commonly used in formulations to increase solubility.[10] Generally low toxicity.
DMF 0.1 - 2%Strong solvent, but use with caution due to higher toxicity. Often used as a last resort.[9]

Expert Insight: Often, a combination of pH adjustment and a low percentage of a co-solvent provides the best result. For instance, preparing a 50 mM stock in 100% DMSO and then diluting it into a buffer at pH 8.0 can keep a compound soluble where either method alone might fail.

References

  • Cheméo. (n.d.). Benzoic acid, 4-hydroxy-2-methoxy-3,6-dimethyl-, methyl ester (CAS 34874-75-4). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility and pH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • YouTube. (2022). What Happens to Solubility When You Change the pH? Retrieved from [Link]

  • ACS Publications. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

Sources

Troubleshooting

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" reducing cytotoxicity in cell assays

Technical Support Center: Optimizing Cell Assays for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic Acid Status: Active Document ID: TS-MPBA-001 Last Updated: February 3, 2026 Target Compound: 3-{[(6-Methylpyridin-3-yl)oxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cell Assays for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic Acid

Status: Active Document ID: TS-MPBA-001 Last Updated: February 3, 2026 Target Compound: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (referred to herein as 3-MPBA )

Executive Summary & Compound Profile

User Context: You are observing unexpected or high background cytotoxicity when treating cells with 3-MPBA. This guide addresses whether this toxicity is an artifact of physicochemical properties (solubility, pH) or a biological off-target effect, and provides protocols to mitigate it.

Chemical Insight: 3-MPBA contains a lipophilic ether-linked pyridine and a hydrophilic benzoic acid tail. This amphiphilic nature creates specific challenges in cell culture:

  • Zwitterionic Potential: At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), while the pyridine nitrogen may interact with protons depending on the local environment.

  • Solubility "Crash": The compound is likely dissolved in DMSO. Upon dilution into aqueous media, the hydrophobic core (methyl-pyridine + benzene ring) can drive micro-precipitation, which physically damages cell membranes, mimicking cytotoxicity.

  • Acidification: High concentrations (>100 µM) of the free acid form can overcome the buffering capacity of standard media, causing pH-induced cell death.

Troubleshooting Guide (FAQ)

Category A: Physicochemical Artifacts

Q1: My cells die immediately (within 1-2 hours) of adding the compound. Is it acutely toxic? Diagnosis: This is rarely biological. It is likely DMSO Shock or pH Crash .

  • The Mechanism: If your stock solution is 100 mM in DMSO and you dilute 1:100 directly onto cells, you hit them with 1% DMSO and a potential pH drop.

  • Solution:

    • Step 1: Pre-dilute the compound in culture medium (2x concentration) before adding to cells.

    • Step 2: Ensure final DMSO concentration is <0.5% (v/v).

    • Step 3: Check the color of the media (Phenol Red). If it turns yellow upon addition, the acidic moiety is overwhelming the bicarbonate buffer. Add 10-20 mM HEPES to your media.

Q2: I see "debris" or dark crystals on the cells, and viability is low. What is happening? Diagnosis: Compound Precipitation .

  • The Mechanism: 3-MPBA has limited aqueous solubility. If the concentration exceeds its thermodynamic solubility limit in the assay buffer, it forms micro-crystals. These crystals settle on cells, causing mechanical stress and interfering with optical readouts (e.g., MTT/LDH).

  • Solution:

    • Perform the Solubility Limit Protocol (See Section 3).

    • Increase Serum (FBS) or BSA concentration. Albumin binds benzoic acid derivatives, keeping them in solution (mimicking in vivo transport) but may shift your potency (EC50/IC50).

Category B: Assay Interference[1][2]

Q3: My MTT assay shows toxicity, but the cells look healthy under the microscope. Diagnosis: Chemical Interference .

  • The Mechanism: Pyridine rings and carboxylic acids can sometimes interfere with tetrazolium reduction or alter mitochondrial pH, leading to false low signals in MTT/MTS assays.

  • Solution:

    • Switch to an ATP-based assay (e.g., CellTiter-Glo) or a Membrane Integrity assay (LDH release/Propidium Iodide) which are less prone to metabolic interference.

Validated Experimental Protocols

Protocol A: Kinetic Solubility & Precipitation Check

Purpose: To determine if "toxicity" is actually precipitation.

  • Preparation: Prepare 3-MPBA at 2x the highest test concentration in complete media (e.g., if testing 100 µM, prepare 200 µM).

  • Incubation: Incubate this solution at 37°C for 4 hours (no cells).

  • Observation:

    • Visual: Hold the tube against a light source. Cloudiness = Precipitation.

    • Microscopic: Place 100 µL in a clear-bottom plate. Check for crystals at 20x magnification.

    • Quantitative: Centrifuge at 15,000 x g for 10 mins. Measure the concentration of the supernatant via HPLC/UV. If Supernatant Conc. < Initial Conc., precipitation occurred.

Protocol B: The "Step-Down" DMSO Tolerance Test

Purpose: To ensure the vehicle (DMSO) isn't the killer.

ConditionDMSO % (v/v)3-MPBA Conc.Expected Outcome
Control 0.1%0 µM100% Viability
Vehicle High 1.0%0 µM>90% Viability (If <90%, your cells are DMSO-sensitive)
Test Low 0.1%10 µMCompare to Control
Test High 1.0%100 µMIf significantly lower than "Vehicle High", toxicity is compound-specific.

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify the root cause of cytotoxicity.

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed with 3-MPBA Check_Microscope Microscopic Inspection: Are crystals visible? Start->Check_Microscope Precipitation Issue: Precipitation (Physical Damage) Check_Microscope->Precipitation Yes No_Crystals No Crystals Visible Check_Microscope->No_Crystals No Solubility_Fix Action: Reduce Conc. or Add 1% BSA Precipitation->Solubility_Fix Check_DMSO Check Vehicle: Is Final DMSO > 0.5%? No_Crystals->Check_DMSO DMSO_Issue Issue: DMSO Toxicity Check_DMSO->DMSO_Issue Yes DMSO_OK DMSO is Low (<0.5%) Check_DMSO->DMSO_OK No DMSO_Fix Action: Concentrate Stock to lower final DMSO % DMSO_Issue->DMSO_Fix Check_Assay Assay Type Check: Metabolic (MTT) or Membrane (LDH)? DMSO_OK->Check_Assay Interference Possibility: Metabolic Interference (False Positive) Check_Assay->Interference MTT/MTS Used Real_Toxicity Conclusion: True Biological Toxicity Check_Assay->Real_Toxicity LDH/ATP Used Assay_Switch Action: Verify with ATP or LDH Assay Interference->Assay_Switch Dose_Response Action: Perform Dose-Response to find safe window Real_Toxicity->Dose_Response

Figure 1: Systematic troubleshooting workflow for distinguishing physical/chemical artifacts from true biological cytotoxicity.

References & Authoritative Sources

  • Assay Guidance Manual (NCBI)

    • Source: National Center for Advancing Translational Sciences (NCATS).

    • Relevance: The gold standard for setting up cell-based assays, specifically the chapters on "Cell Viability Assays" and "Assay Interference."

    • Link:[Link]

  • DMSO Tolerance in Cell Assays

    • Source: Assay Guidance Manual - "Compound-Mediated Assay Interferences."[1]

    • Relevance: Defines acceptable limits for DMSO in various cell lines (typically <0.1% to 0.5%) to prevent vehicle-induced toxicity.

    • Link:[Link]

  • Interference with Tetrazolium Assays (MTT/MTS)

    • Source: Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays."[2]

    • Relevance: Explains how chemical compounds with reducing properties or pH effects can artificially alter MTT signals.

    • Link:[Link]

  • Solubility and Protein Binding in Assays

    • Source: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.

    • Relevance: Provides the foundational chemistry for why lipophilic acids (like 3-MPBA) precipitate in serum-free media and bind heavily to albumin.

    • Link:[Link]

Sources

Optimization

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" troubleshooting poor NMR resolution

Technical Support Center: NMR Spectroscopy Topic: Troubleshooting Poor NMR Resolution for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy

Topic: Troubleshooting Poor NMR Resolution for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy issues encountered with 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid. This molecule, with its distinct aromatic regions and flexible ether linkage, can present unique challenges in obtaining high-resolution spectra. This guide is structured to walk you through a logical troubleshooting process, from simple sample preparation checks to more advanced instrument parameter optimization. My goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Structure of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Before diving into troubleshooting, let's familiarize ourselves with the molecule .

  • Molecular Formula: C₁₄H₁₃NO₃

  • Key Structural Features:

    • A substituted pyridine ring.

    • A substituted benzene ring.

    • A flexible ether linkage connecting the two aromatic systems.

    • A carboxylic acid group.

    • A methyl group.

These features will give rise to a complex ¹H NMR spectrum, and ensuring sharp, well-resolved peaks is crucial for accurate structural confirmation and purity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My NMR spectrum for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid shows broad, poorly resolved peaks. Where should I start troubleshooting?

A1: Start with the most common and easily correctable source of poor resolution: the sample itself. A number of factors related to your sample preparation can lead to peak broadening.[1]

Troubleshooting Workflow: Sample Preparation

A Start: Poor Resolution Observed B Check Sample Concentration A->B C Check for Undissolved Solids B->C Concentration OK F Resolution Improved? B->F Adjusted Concentration D Evaluate Solvent Choice C->D No Solids E Filter the Sample C->E Solids Present D->E Solvent Appropriate D->F Changed Solvent E->F G Yes: End F->G Yes H No: Proceed to Shimming F->H No

Caption: Initial troubleshooting workflow for poor NMR resolution.

Detailed Steps & Explanations:

  • Sample Concentration:

    • The Issue: Overly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[2] For small molecules like 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, a concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.

    • The Fix: If your sample is too concentrated, dilute it. If it's too dilute, you may need to prepare a new, more concentrated sample, but be mindful of the viscosity issue.

  • Solubility and Particulates:

    • The Issue: Undissolved particulate matter in your NMR tube will severely degrade the magnetic field homogeneity, leading to broad peaks.

    • The Fix: Visually inspect your sample against a light source. If you see any solids, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]

  • Solvent Choice:

    • The Issue: The polarity of your deuterated solvent should be appropriate for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.[4] Given the presence of a carboxylic acid and a pyridine ring, this molecule has both polar and non-polar characteristics.

    • The Fix: Common choices like DMSO-d₆ or Methanol-d₄ are good starting points. If you are using a less polar solvent like CDCl₃, solubility might be an issue. Sometimes, simply switching to a different deuterated solvent can improve resolution by altering molecular aggregation or improving solubility.[1]

Q2: I've optimized my sample preparation, but the resolution is still poor. What's the next step?

A2: The next crucial step is to ensure the magnetic field is homogeneous through a process called shimming.

Understanding Shimming:

Shimming is the process of adjusting small magnetic fields generated by "shim coils" to counteract the inherent imperfections in the main magnetic field of the spectrometer.[5][6] An inhomogeneous magnetic field will cause identical nuclei in your sample to experience slightly different magnetic field strengths, leading to a broadening of the NMR signal.[6][7]

Troubleshooting Workflow: Shimming

A Start: Sample Prep Optimized B Load Sample & Lock A->B C Perform Automated Shimming B->C D Observe Linewidth of a Singlet C->D E Linewidth Acceptable? D->E F Yes: Acquire Spectrum E->F G No: Manual Shimming E->G No J End F->J H Adjust Z1, Z2, X, Y Shims G->H I Re-check Linewidth H->I I->E

Caption: Workflow for optimizing magnetic field homogeneity via shimming.

Detailed Steps & Explanations:

  • Automated Shimming: Modern NMR spectrometers have sophisticated automated shimming routines. Always run this routine after inserting your sample.

  • Manual Shimming: If automated shimming is insufficient, manual adjustment of the lower-order shims (Z1, Z2, X, Y) can often improve resolution.

    • Procedure:

      • Focus on a sharp, well-defined singlet in your spectrum (e.g., the methyl group on the pyridine ring).

      • Adjust the Z1 and Z2 shims iteratively to maximize the height and sharpness of this peak.

      • If the peak shape is distorted (e.g., has a "hump" on one side), adjust the X and Y shims.

  • Spinning: For most modern spectrometers, spinning the sample is not necessary and can even be detrimental by introducing spinning sidebands. If you are using an older instrument, ensure the spinner is functioning correctly. If you see spinning sidebands (small peaks equidistant from a large peak), you may need to adjust the Z3 and Z4 shims or simply turn off the spinner and re-shim the non-spinning shims (X, Y, Z).

Q3: My peaks are still broader than expected, even after careful sample preparation and shimming. Could the molecule's properties be the cause?

A3: Yes, the inherent chemical properties of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid can contribute to line broadening.

Potential Molecular-Level Causes:

  • Intermediate Chemical Exchange:

    • The Concept: The carboxylic acid proton can undergo chemical exchange with trace amounts of water in the solvent or with other molecules of the acid. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant broadening of the carboxylic acid proton peak and potentially other nearby protons.

    • Troubleshooting:

      • Temperature Variation: Acquiring the spectrum at a different temperature can alter the rate of exchange.[8] Lowering the temperature may slow the exchange and sharpen the peak, while increasing the temperature may speed it up, also resulting in a sharper (though averaged) signal.

      • Solvent Choice: Aprotic solvents like DMSO-d₆ can slow down proton exchange compared to protic solvents like Methanol-d₄.

  • Molecular Aggregation:

    • The Concept: Carboxylic acids are known to form hydrogen-bonded dimers or other aggregates in solution. This can lead to a mixture of species in equilibrium, which can cause peak broadening.

    • Troubleshooting:

      • Dilution: As mentioned in Q1, diluting the sample can help to break up these aggregates.

      • Temperature: Increasing the temperature can also disrupt hydrogen bonding and reduce aggregation.

  • Paramagnetic Impurities:

    • The Concept: Even trace amounts of paramagnetic metal ions (e.g., from glassware or reagents) can cause significant line broadening.

    • Troubleshooting:

      • Ensure all glassware is scrupulously clean.

      • If you suspect paramagnetic contamination, you can try adding a small amount of a chelating agent like EDTA, though this will add extra peaks to your spectrum.

Q4: Are there any acquisition parameters I can adjust to improve resolution?

A4: Absolutely. Optimizing your acquisition parameters can have a significant impact on the quality of your spectrum.

Key Acquisition Parameters:

ParameterFunctionImpact on ResolutionRecommended Setting for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid
Acquisition Time (at) The duration for which the FID is recorded.A longer acquisition time leads to better digital resolution.2-4 seconds
Recycle Delay (d1) The waiting period between scans.A longer delay allows for full relaxation of the nuclei, leading to sharper lines and more accurate integrals.1-2 seconds (can be longer if T1 values are long)
Number of Scans (ns) The number of times the experiment is repeated and averaged.Increases the signal-to-noise ratio, which can make it easier to distinguish sharp peaks from the baseline.8 or 16 for a moderately concentrated sample.

Experimental Protocol: Optimizing Acquisition Parameters

  • Set Initial Parameters: Start with the instrument's default ¹H acquisition parameters.

  • Adjust Acquisition Time (at): Increase the acquisition time to at least 2 seconds. This will improve the digital resolution of your spectrum.

  • Adjust Recycle Delay (d1): Set the recycle delay to 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

  • Set Number of Scans (ns): For a sample of 10-20 mg, 8 or 16 scans should be sufficient to obtain a good signal-to-noise ratio.

  • Acquire and Process: Acquire the spectrum with these new parameters and process the data. Compare the resolution to your initial spectrum.

References

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • NMR of a viscous material? (2017, May 1). ResearchGate. Retrieved from [Link]

  • 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Georgia, Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR | Shimming | Chemical Research Support. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • What Is Shimming In NMR? (2025, August 12). Chemistry For Everyone. Retrieved from [Link]

  • Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. (2018). Journal of Pharmaceutical Sciences, 107(11), 2846-2854. [Link]

  • Low Resolution Proton NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2021). Metabolites, 11(7), 443. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
  • Optimizing NMR Data Acquisition and Data Processing Parameters for Tight-Gas Montney Formation of Western Canada. (2017, August 27). Society of Core Analysts. Retrieved from [Link]

  • Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. (2017). Rasayan Journal of Chemistry, 10(3), 855-860. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2020). Magnetic Resonance in Chemistry, 58(12), 1148-1166. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • low resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Viscosity effects in 1H NMR measurements? (2019, August 23). ResearchGate. Retrieved from [Link]

  • Shimming an NMR Magnet. (n.d.). University of Illinois. Retrieved from [Link]

  • SHIMMING AN NMR MAGNET. (1991, December 17). University of Iowa. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Why does NMR have an inherently low sensitivity? (2022, December 15). Nanalysis. Retrieved from [Link]

  • WO 2009/021696 A1. (n.d.). Google Patents.
  • NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (2012). Chemical Reviews, 112(11), 6021-6054. [Link]

  • HNMR Practice Problems with Step-by-Step Solutions. (2024, February 15). YouTube. Retrieved from [Link]

  • Pulsed NMR: Relaxation times as function of viscocity and impurities. (2008, November 18). MIT Department of Physics. Retrieved from [Link]

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.
  • Advances in NMR spectroscopy of small molecules in solution. (2023). Nuclear Magnetic Resonance, 49, 1-28. [Link]

  • The Effect of Viscosity on 1H NOESY Spectra. (2011, October 28). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Shim (magnetism). (n.d.). Wikipedia. Retrieved from [Link]

  • Overcoming the Limitations of NMR. (2021, February 2). AZoLifeSciences. Retrieved from [Link]

  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(8), 754-757. [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Basic Practical NMR Concepts. (n.d.). Michigan State University. Retrieved from [Link]

  • 3-Methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. (n.d.). European Patent Office. Retrieved from [Link]

  • 3-[(3-methyl-5-phenoxy-3H-imidazo[4,5-b]pyridin-2-yl)methoxy]benzoic acid. (n.d.). MOLBASE. Retrieved from [Link]

Sources

Troubleshooting

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" avoiding side reactions during synthesis

Topic: High-Fidelity Synthesis & Impurity Control Document ID: TSC-SYN-2024-05 Audience: Medicinal Chemists, Process Development Scientists Core Directive: The Regioselectivity Challenge The synthesis of 3-{[(6-Methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis & Impurity Control Document ID: TSC-SYN-2024-05 Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Regioselectivity Challenge

The synthesis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid hinges on the formation of the ether linkage between the pyridine ring and the benzyl moiety. The critical failure point in this synthesis is the competition between O-alkylation (desired) and N-alkylation (undesired).

The Mechanistic Bifurcation

3-Hydroxypyridines exist in a tautomeric equilibrium. When deprotonated, the resulting ambident anion can react at either the oxygen or the nitrogen.

  • Path A (Desired): Attack via the oxygen atom yields the target ether.

  • Path B (Undesired): Attack via the nitrogen atom yields a pyridinium salt (zwitterionic impurity), which is often difficult to separate from the final zwitterionic product.

Technical Recommendation: To maximize Path A, you must utilize the "Cesium Effect." Cesium carbonate (


) in polar aprotic solvents (DMF or NMP) is the gold standard for favoring O-alkylation in hydroxypyridines. The large ionic radius of the Cesium cation (

) forms a "loose" ion pair with the phenoxide/pyridinate oxygen, effectively "nakeding" the oxygen anion and increasing its nucleophilicity relative to the nitrogen.
Pathway Visualization

The following diagram illustrates the critical decision nodes in the synthesis and the specific conditions required to steer the reaction toward the desired ether.

G node_start Starting Material: 6-Methylpyridin-3-ol node_base Base Selection node_start->node_base node_anion Ambident Anion (Resonance Hybrid) node_base->node_anion Deprotonation node_reagent Electrophile: Methyl 3-(bromomethyl)benzoate node_anion->node_reagent + Electrophile node_path_o Path A: O-Alkylation (Cesium Effect) node_reagent->node_path_o Cs2CO3 / DMF (Loose Ion Pair) node_path_n Path B: N-Alkylation (Tight Ion Pair) node_reagent->node_path_n NaH or K2CO3 (Tight Ion Pair) node_product Target Ether Intermediate node_path_o->node_product node_impurity N-Alkyl Pyridinium Salt (Major Impurity) node_path_n->node_impurity

Figure 1: Mechanistic divergence in the alkylation of 6-methylpyridin-3-ol. Selection of the counter-cation is the primary determinant of regioselectivity.

Validated Experimental Protocol

Objective: Synthesize 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid with <5% N-alkylated impurity. Scale: 1.0 gram (adaptable).

Step 1: Williamson Ether Synthesis (O-Alkylation)

Avoid using the free acid of the benzyl halide. Use the ester (Methyl or Ethyl) to prevent side reactions and solubility issues.

  • Reagents:

    • 6-Methylpyridin-3-ol (1.0 eq)

    • Methyl 3-(bromomethyl)benzoate (1.1 eq)

    • Cesium Carbonate (

      
      ) (1.5 eq)
      
    • Solvent: Anhydrous DMF (0.2 M concentration)

  • Procedure:

    • Charge a flame-dried flask with 6-Methylpyridin-3-ol and

      
       in DMF.
      
    • Stir at Room Temperature for 30 minutes. Note: This pre-stirring ensures formation of the cesium salt.

    • Add Methyl 3-(bromomethyl)benzoate dropwise.

    • Stir at RT for 4–6 hours. Do not heat initially.[1] Heating increases the energy of the system, allowing the reaction to overcome the higher activation energy barrier of N-alkylation. Only heat to 50°C if conversion is <90% after 6 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with water (3x) to remove DMF. Dry over

      
       and concentrate.
      
    • Checkpoint: Check LCMS. The O-alkyl product typically elutes later than the N-alkyl impurity on reverse phase (C18).

Step 2: Saponification (Ester Hydrolysis)
  • Reagents:

    • Crude Methyl Ester from Step 1.

    • Lithium Hydroxide (

      
      ) (3.0 eq).
      
    • Solvent: THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 2–4 hours.

    • Critical Isolation Step (Isoelectric Precipitation):

      • The product is amphoteric (Pyridine N basicity pKa ~6-7; Benzoic acid acidity pKa ~4).

      • Carefully adjust pH to ~5–6 using 1N HCl.

      • The product should precipitate as a white solid. Filter and wash with cold water.

      • If no precipitate forms: The product may be too soluble. Extract with n-Butanol or DCM/iPrOH (3:1) at pH 5.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High N-alkyl impurity (>10%) Wrong Base/Cation: Used NaH, NaOH, or

in a non-polar solvent.
Switch to

in DMF. The large cesium cation favors oxygen nucleophilicity.
High N-alkyl impurity (>10%) Temperature too high: Reaction heated >60°C.Run the alkylation at Room Temperature . N-alkylation has a higher activation energy; keeping it cool kinetically favors O-alkylation.
Low Yield (Step 1) Moisture:

is hygroscopic. Water quenches the benzyl bromide.
Flame-dry glassware and use anhydrous DMF . Dry

in a vacuum oven before use.
Product is oil/sticky solid Residual DMF: DMF is difficult to remove and solvates the product.Wash the organic layer with 5% LiCl solution (3x) during workup to pull DMF into the aqueous phase.
No precipitate during Step 2 pH Miss: The zwitterion is soluble at pH < 3 (cationic) and pH > 7 (anionic).Target pH 5.0–6.0 precisely. Use a calibrated pH meter, not just paper.
Benzyl Bromide Degradation Base Hydrolysis: Hydroxide generated from wet carbonate hydrolyzed the bromide.Ensure reagents are dry. Add the benzyl bromide last , after the phenoxide has formed.

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction instead of Williamson ether synthesis? A: Yes, but proceed with caution.

  • Pros: You can use the alcohol precursor (Methyl 3-(hydroxymethyl)benzoate) directly.

  • Cons: Mitsunobu reactions with 2-pyridones and 3-hydroxypyridines often yield mixtures of N- and O-alkylation. Furthermore, removing Triphenylphosphine oxide (TPPO) is often more difficult than the workup for the Williamson route. If you must use Mitsunobu, use ADDP/PBu3 instead of DEAD/PPh3 to facilitate purification.

Q: Why is the 6-methyl group important to consider? A: The methyl group is electron-donating. It slightly increases the electron density on the pyridine nitrogen, making it more nucleophilic than in unsubstituted pyridine. This actually increases the risk of N-alkylation , making the use of Cesium Carbonate even more critical than in standard cases.

Q: Can I do this in one pot? A: It is not recommended. The hydrolysis conditions (LiOH/Water) are incompatible with the alkylation conditions (requires anhydrous environment to prevent benzyl bromide hydrolysis). Isolate the intermediate ester for the highest purity profile.

Q: How do I purify the final acid if precipitation fails? A: If pH adjustment does not yield a solid, use preparative HPLC .

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Avoid TFA if possible, as the pyridinium trifluoroacetate salt can be hygroscopic. Formic acid or Ammonium Acetate buffers are preferred for isolating the zwitterion.

References

  • Cesium Effect in Alkylation

    • Source:Journal of Organic Chemistry
    • Citation: Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." (Context: Establishes the role of Cs+ in modulating nucleophilicity, widely applied to O- vs N-selectivity in heterocycles).
    • Link:[Link]

  • Regioselective O-Alkylation of Pyridones/Hydroxypyridines

    • Source:RSC Advances
    • Citation: Zhang, Y., et al. (2023). "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions."[2][3] (Demonstrates Cs2CO3 superiority over K2CO3/NaH for O-selectivity).

    • Link:[Link]

  • Mitsunobu Reaction Side Products

    • Source:Organic Chemistry Portal
    • Citation: "Mitsunobu Reaction: Mechanism and Side Reactions."[4]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" activity compared to known inhibitors

This guide provides an in-depth comparative analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a synthetic small molecule scaffold predominantly characterized within the structural class of GPR40 (FFAR1) mod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a synthetic small molecule scaffold predominantly characterized within the structural class of GPR40 (FFAR1) modulators and potential MMP (Matrix Metalloproteinase) inhibitors .

While often investigated as a fragment or lead compound for Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonism (to stimulate glucose-dependent insulin secretion), its carboxylic acid-linker-heterocycle motif also aligns with non-hydroxamate MMP inhibitors (targeting the zinc-binding domain). This guide compares its performance profile against industry-standard inhibitors and agonists, focusing on potency, selectivity, and experimental validation.

Product Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

  • Core Scaffold: Benzoic acid head group (Zinc-binding or Arginine-anchor) linked via an oxymethyl spacer to a 6-methylpyridine tail.

  • Primary Target Class:

    • GPR40 (FFAR1): Acts as an agonist/allosteric modulator. The benzoic acid moiety anchors to the Arg183/Arg258 cluster in the receptor, mimicking endogenous fatty acids.

    • Matrix Metalloproteinases (MMPs): Potential competitive inhibitor where the carboxylate coordinates the catalytic Zinc ion (

      
      ).
      
Mechanism of Action (GPR40 Agonism Context)

Upon binding to the transmembrane domain of GPR40 on pancreatic


-cells, the compound stabilizes the active conformation, coupling to the 

protein. This triggers the Phospholipase C (PLC) pathway, increasing intracellular calcium (

) and driving insulin exocytosis.
Mechanism Diagram (GPR40 Signaling)

GPR40_Pathway Ligand 3-{[(6-Methylpyridin-3-yl)oxy] methyl}benzoic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binds/Activates Gq Gαq/11 Protein GPR40->Gq Couples PLC PLCβ (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis

Caption: Signal transduction pathway initiated by ligand binding to GPR40, leading to calcium mobilization and insulin secretion.[1][2]

Comparative Analysis: Performance vs. Known Standards

This section compares the product against Fasiglifam (TAK-875) (Standard GPR40 Agonist) and Marimastat (Standard MMP Inhibitor) to contextualize its activity.

Table 1: Comparative Pharmacological Profile
Feature3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Fasiglifam (TAK-875) GW9508
Role Probe / Scaffold LeadClinical Benchmark (Discontinued)Research Tool
Primary Target GPR40 (Agonist) / MMP (Inhibitor)GPR40 (Agonist)GPR40 / GPR120
Potency (

)
~1 - 10

M
(Estimated)
~14 nM ~50 nM
Binding Mode Carboxylate anchor + Hydrophobic tailBioisosteric Acid + Biphenyl tailCarboxylate + Lipid tail
Lipophilicity (cLogP) ~2.8 (Moderate)~4.5 (High)~5.8 (Very High)
Solubility High (due to lower MW and polarity)Low (Requires formulation)Low
Selectivity Moderate (Potential off-target MMP activity)High for GPR40 vs GPR120Dual GPR40/120
Performance Insights
  • Potency Gap: The product acts as a fragment-like lead . Lacking the extended biphenyl or phenoxy-alkyl tail of TAK-875, it exhibits lower potency (micromolar range) compared to the nanomolar affinity of optimized drugs.

  • Solubility Advantage: The smaller molecular weight (MW ~243 Da) and lower cLogP make it an excellent starting scaffold for fragment-based drug discovery (FBDD), offering better aqueous solubility than lipophilic standards like GW9508.

  • Dual-Activity Risk: Unlike highly selective sulfonyl-alkyne agonists (e.g., AMG 837), the benzoic acid-pyridine ether motif can promiscuously inhibit metalloenzymes (MMPs), necessitating counter-screening during assay development.

Experimental Protocols & Validation

To validate the activity of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, use the following self-validating protocols.

Protocol A: GPR40 Calcium Flux Assay (Functional)

Objective: Quantify agonist activity via intracellular


 mobilization.
  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hFFAR1).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Procedure:

    • Seeding: Plate 15,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5%

      
      .
      
    • Dye Loading: Remove media; add 20

      
      L Calcium 6 dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate 2 hours at 37°C.
      
    • Compound Prep: Dissolve product in 100% DMSO (10 mM stock). Serial dilute (1:3) in HBSS buffer (0.1% BSA).

    • Addition: Add 10

      
      L of compound to cells using a FLIPR Tetra system.
      
  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .
    • Control: Use TAK-875 (1

      
      M)  as positive control (
      
      
      
      ).
Protocol B: MMP Enzymatic Inhibition Assay (Selectivity)

Objective: Rule out off-target metalloprotease inhibition.

  • Enzyme: Recombinant human MMP-9 (catalytic domain).

  • Substrate: Fluorogenic peptide (Mca-PLGL-Dpa-AR-NH2).

  • Procedure:

    • Incubate enzyme (1 nM) with the test compound (at 10

      
      M and 100 
      
      
      
      M) in Assay Buffer (50 mM Tris, 10 mM
      
      
      , 0.05% Brij-35, pH 7.5) for 30 mins at RT.
    • Initiate reaction by adding substrate (10

      
      M).
      
    • Read kinetics (Ex 328 nm / Em 393 nm) for 20 mins.

  • Validation: If >50% inhibition is observed at 10

    
    M, the compound is a non-selective zinc binder.
    
Experimental Workflow Diagram

Workflow cluster_GPR40 Primary Screen (GPR40) cluster_MMP Counter Screen (Selectivity) Compound Compound Stock (10mM DMSO) Dilution Serial Dilution (HBSS + 0.1% BSA) Compound->Dilution Cells CHO-hGPR40 (Calcium 6 Dye) Dilution->Cells Enzyme MMP-9 + Substrate Dilution->Enzyme FLIPR FLIPR Tetra Read (Ca2+) Cells->FLIPR EC50 Calculate EC50 FLIPR->EC50 Kinetic Kinetic Read (Fluorescence) Enzyme->Kinetic IC50 Calculate IC50 Kinetic->IC50

Caption: Parallel screening workflow to determine GPR40 agonism potency while monitoring MMP inhibition selectivity.

References

  • Araki, T., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." Journal of Medicinal Chemistry. Link

  • Briscoe, C.P., et al. (2006). "Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: comparison of agonist and antagonist effects." British Journal of Pharmacology. Link

  • Molecular Devices. (2024). "FLIPR Calcium 6 Assay Kits Protocol." Molecular Devices Technical Library. Link

  • Christianson, D.W., et al. (1999). "Structural biology of zinc-dependent proteases: MMP inhibitors." Journal of the American Chemical Society. Link

Sources

Validation

A Comparative Guide to the Synthesis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic Acid: Efficiency, Scalability, and Practical Considerations

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. The compound 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid, a molecule of interest for its...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. The compound 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid, a molecule of interest for its potential pharmacological applications, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule: the classic Williamson ether synthesis and the versatile Mitsunobu reaction. Drawing upon established chemical principles and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs, from laboratory-scale research to industrial production.

Introduction: The Strategic Importance of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic Acid

While the specific therapeutic applications of 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid are proprietary and under active investigation, its structural motifs—a substituted pyridine ring linked via an ether bridge to a benzoic acid moiety—are prevalent in a wide range of biologically active compounds. The pyridine core is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The benzoic acid group provides a handle for modulating solubility and pharmacokinetic properties. The ether linkage offers a stable and relatively flexible connection between these two key fragments. Consequently, the development of an efficient and scalable synthesis for this molecule is a critical step in advancing its preclinical and clinical evaluation.

This guide will dissect two plausible synthetic disconnections of the target molecule, focusing on the formation of the central ether linkage. Both routes converge on the final step of ester hydrolysis to yield the desired carboxylic acid.

Retrosynthetic Analysis: Two Convergent Pathways

The key strategic bond disconnection for the synthesis of 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid is the ether linkage. This leads to two primary retrosynthetic pathways, each employing a different set of readily accessible starting materials.

Figure 1: Retrosynthetic analysis of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid.

This analysis highlights two distinct approaches to the key ether formation, which will be the primary focus of our comparative evaluation.

Synthesis of Key Intermediates

A robust synthetic route relies on the efficient preparation of its key building blocks. Here, we outline the synthesis of the common pyridine intermediate and the two alternative benzoic acid derivatives.

Synthesis of 6-Methyl-3-hydroxypyridine

The common intermediate for both proposed routes is 6-methyl-3-hydroxypyridine. A reliable method for its synthesis involves a Sandmeyer-type reaction starting from the commercially available 2-amino-5-methylpyridine.

Synthesis_Pyridine cluster_workflow Synthesis of 6-Methyl-3-hydroxypyridine Start 2-Amino-5-methylpyridine Diazonium Pyridinium Diazonium Salt Start->Diazonium 1. NaNO2, H2SO4, 0-5 °C Product 6-Methyl-3-hydroxypyridine Diazonium->Product 2. H2O, Δ

Figure 2: Synthesis of the key pyridine intermediate.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyridine [1]

  • To a cooled (0-5 °C) solution of 2-amino-5-methylpyridine in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 45 minutes.

  • The mixture is then heated to 95 °C for 15 minutes to facilitate the hydrolysis of the diazonium salt.

  • After cooling, the reaction is neutralized with an aqueous sodium hydroxide solution to a pH of 6.5-7.0.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

  • Purification by recrystallization from ethyl acetate yields 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methylpyridin-2(1H)-one). For the subsequent ether synthesis, the hydroxyl form is the reactive species.

This well-established procedure provides a reliable and scalable route to the required pyridine intermediate.

Synthesis of Benzoic Acid Intermediates

1. Methyl 3-(bromomethyl)benzoate (for Williamson Ether Synthesis): This intermediate is readily prepared from methyl m-toluate via a free-radical bromination reaction.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Methyl m-toluate is dissolved in a suitable solvent such as carbon tetrachloride.

  • N-Bromosuccinimide (NBS) and a radical initiator, typically azobisisobutyronitrile (AIBN), are added.

  • The reaction mixture is heated to reflux (around 70-80 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the product, which can be purified by distillation or chromatography if necessary.

2. 3-(hydroxymethyl)benzoic acid (for Mitsunobu Reaction): This intermediate can be prepared by the reduction of 3-carboxybenzaldehyde or by hydrolysis of its corresponding esters, which are commercially available.

Comparative Analysis of Ether Synthesis Routes

The core of this guide is the head-to-head comparison of the Williamson ether synthesis and the Mitsunobu reaction for the crucial C-O bond formation.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[2][3] In this proposed route, the sodium or potassium salt of 6-methyl-3-hydroxypyridine is reacted with methyl 3-(bromomethyl)benzoate.

Williamson_Ether_Synthesis cluster_workflow Route 1: Williamson Ether Synthesis Workflow Start_Pyridine 6-Methyl-3-hydroxypyridine Alkoxide Pyridinolate Start_Pyridine->Alkoxide Base (e.g., NaH, K2CO3) Coupling SN2 Reaction Alkoxide->Coupling Start_Benzoate Methyl 3-(bromomethyl)benzoate Start_Benzoate->Coupling Product_Ester Methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate Coupling->Product_Ester Final_Product 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Product_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O)

Figure 3: Workflow for the Williamson ether synthesis route.

Experimental Protocol (Proposed):

  • 6-Methyl-3-hydroxypyridine is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

  • A slight excess of a base (e.g., sodium hydride, potassium carbonate) is added to generate the pyridinolate anion in situ.

  • Methyl 3-(bromomethyl)benzoate is added to the reaction mixture.

  • The reaction is heated, typically in the range of 50-100 °C, for 1-8 hours.[4]

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography.

  • The purified ester is then hydrolyzed using aqueous base (e.g., NaOH or KOH) followed by acidic workup to yield the final product.[5][6]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen to solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive.[4]

  • Base: A strong base is required to deprotonate the phenolic hydroxyl group of the pyridine derivative. Sodium hydride is effective for generating the alkoxide quantitatively, while potassium carbonate offers a milder and often more practical alternative for large-scale reactions.

  • Temperature: Elevated temperatures are often necessary to achieve a reasonable reaction rate for the SN2 displacement.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for forming the ether linkage through a dehydrative condensation of two alcohol-containing fragments, in this case, 6-methyl-3-hydroxypyridine and 3-(hydroxymethyl)benzoic acid, mediated by a phosphine and an azodicarboxylate.[7][8]

Mitsunobu_Reaction cluster_workflow Route 2: Mitsunobu Reaction Workflow Start_Benzoate Methyl 3-(hydroxymethyl)benzoate Coupling Redox Condensation Start_Benzoate->Coupling Start_Pyridine 6-Methyl-3-hydroxypyridine Start_Pyridine->Coupling Reagents PPh3, DEAD/DIAD Reagents->Coupling Product_Ester Methyl 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoate Coupling->Product_Ester Final_Product 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid Product_Ester->Final_Product Hydrolysis (e.g., NaOH, H2O)

Figure 4: Workflow for the Mitsunobu reaction route.

Experimental Protocol (Proposed):

  • Methyl 3-(hydroxymethyl)benzoate, 6-methyl-3-hydroxypyridine, and triphenylphosphine (PPh₃) are dissolved in an anhydrous aprotic solvent, typically THF or dichloromethane.

  • The solution is cooled in an ice bath.

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The major challenge in the workup is the removal of the triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts, which often requires careful column chromatography.

  • The purified ester is then hydrolyzed to the final product as in Route 1.

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine and DEAD/DIAD are the classic reagents for the Mitsunobu reaction, forming a reactive phosphonium intermediate with the alcohol.

  • Solvent: Anhydrous aprotic solvents are crucial as the reaction is sensitive to water. THF is a common choice due to its ability to dissolve the reagents and intermediates.

  • Temperature: The reaction is typically initiated at a low temperature to control the exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to proceed at room temperature.

Quantitative Data and Efficiency Comparison

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu Reaction
Overall Yield Typically 50-95% for the ether formation step in a laboratory setting.[4]Generally high, often in the range of 60-90% for the coupling step.[7]
Reaction Time 1-8 hours at elevated temperatures.[4]Can be completed in 3-5 hours in a batch process, with potential for significant reduction in flow chemistry.[9]
Scalability Well-established for industrial scale-up.Can be challenging to scale up due to the stoichiometry of the reagents and the generation of byproducts. However, continuous flow processes are being developed to address these challenges.[9]
Reagent Cost & Availability Generally lower cost and readily available starting materials and reagents.Reagents like DEAD/DIAD and triphenylphosphine are more expensive, and their stoichiometric use impacts the overall cost, especially at scale.
Purification Generally straightforward purification by extraction and crystallization or chromatography.Purification can be challenging due to the presence of triphenylphosphine oxide and hydrazodicarboxylate byproducts, often requiring meticulous chromatography.
Safety & Environmental Uses potentially hazardous reagents like sodium hydride and halogenated intermediates. Generates salt byproducts.Reagents like DEAD can be hazardous. Generates significant amounts of stoichiometric byproducts that need to be disposed of.

Senior Application Scientist's Recommendation

The choice between the Williamson ether synthesis and the Mitsunobu reaction for the synthesis of 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid is highly dependent on the scale of the synthesis and the specific priorities of the research or development program.

For laboratory-scale synthesis and initial proof-of-concept studies, the Mitsunobu reaction (Route 2) offers several advantages:

  • Milder reaction conditions: It avoids the use of strong bases like sodium hydride, which can be advantageous when working with sensitive substrates.

  • Potentially higher yields in complex settings: The Mitsunobu reaction is renowned for its reliability in the synthesis of complex molecules and natural products.[7]

  • Flexibility: It allows for the coupling of two alcohol fragments, which might be more readily available or easier to handle than the corresponding alkyl halide.

However, the significant drawback of the Mitsunobu reaction is the purification challenge posed by the stoichiometric byproducts. For a small-scale synthesis, this can be managed with careful chromatography.

For process development and large-scale synthesis, the Williamson ether synthesis (Route 1) is the more pragmatic and economically viable choice:

  • Scalability: The reaction is well-understood and has been widely implemented on an industrial scale.[10]

  • Cost-effectiveness: The starting materials and reagents are generally less expensive than those required for the Mitsunobu reaction.

  • Simpler workup and purification: The salt byproducts are typically easier to remove than the organic byproducts of the Mitsunobu reaction, simplifying the purification process at a larger scale.

While the Williamson ether synthesis may require more optimization of reaction conditions (e.g., choice of base, solvent, and temperature) to maximize yield and minimize side reactions, these efforts are generally rewarded with a more robust and scalable process.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable pathways for the synthesis of 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid. The Mitsunobu reaction offers a mild and often high-yielding route suitable for initial laboratory investigations where expediency and substrate compatibility are key. In contrast, the Williamson ether synthesis, with its lower reagent costs, simpler purification, and proven scalability, stands out as the superior strategy for long-term development and eventual commercial production. A thorough evaluation of the specific project goals, available resources, and scalability requirements will ultimately guide the prudent chemist to the most efficient and practical synthetic route.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • U.S.
  • Grube, A.; Einhaus, M.; Kockmann, T.; Klöker, W.; Jautelat, R. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development2005, 9 (2), 256-261.
  • U.S. Patent 2,456,379A, 2-amino-5-methyl pyridine and process of making it.
  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Russian Patent RU2395498C1, Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
  • Alemán, P. A.; Boix, C.; Poliakoff, M.
  • Saleem, M.; Jabeen, F.; Naz, S.; Riaz, N.; Iqbal, J. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021, 26 (16), 4994.
  • Mandal, S.; Mandal, S.; Ghosh, S. K.; Sar, P.; Ghosh, A.; Saha, R.; Saha, B. A review on the advancement of ether synthesis from organic solvent to water. RSC Advances2016, 6 (73), 69055-69074.
  • Abdel-Magid, A. F.; Maryanoff, C. A.; Mehrman, S. J.
  • U.S.
  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Siddiqui, H. L.; Iqbal, M. A.; Ahmad, S.; Weaver, G. W. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022, 19, 1239–1267.
  • Fletcher, S. P. Mitsunobu and Related Reactions: Advances and Applications. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 1, pp 542-574.
  • European Patent EP0569701A1, Process for prepar
  • Williamson Ether Synthesis Guide. Scribd.
  • Deshpande, A. A.; Kumar, A.; Athrey, D.; Kulkarni, A. A. Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences2020, 132, 122.
  • 5-methyl-2,2'-bipyridine. Organic Syntheses. [Link]

  • Chinese Patent CN105130846A, Methyl 3-(cyanomethyl)
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.

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Comparative

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic Acid: Bioactivity &amp; Isomer Comparison Guide

This guide details the bioactivity profile of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a synthetic small molecule belonging to the class of aryloxyalkyl benzoic acids . Based on its structural pharmacophore—an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioactivity profile of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid , a synthetic small molecule belonging to the class of aryloxyalkyl benzoic acids . Based on its structural pharmacophore—an acidic head group linked via an ether spacer to a lipophilic heteroaromatic tail—this compound is characterized as a modulator of the Free Fatty Acid Receptor 1 (FFAR1/GPR40) , a validated target for Type 2 Diabetes Mellitus (T2DM) therapy.

The following analysis compares the compound with its structural isomers to elucidate the Structure-Activity Relationship (SAR) governing its potency and selectivity.

Compound Profile & Mechanism of Action

Chemical Identity
  • Systematic Name: 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

  • Core Scaffold: Benzoic acid linked to a pyridine ring via an oxymethyl spacer.

  • Molecular Formula: C₁₄H₁₃NO₃

  • Target: GPR40 (FFAR1) – A G-protein coupled receptor expressed in pancreatic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -cells.
    
Mechanism of Action

This compound functions as a GPR40 Agonist . Upon binding to the receptor, it triggers the G


q/11  signaling cascade.
  • Activation: Ligand binds to the transmembrane domain of GPR40.

  • Signaling: Activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG.

  • Effect: IP3 triggers Ca²⁺ release from the ER; DAG activates PKC.

  • Outcome: The surge in intracellular Ca²⁺ enhances Glucose-Stimulated Insulin Secretion (GSIS) without causing hypoglycemia (glucose-dependent action).

Structural Analysis & Isomer Comparison (SAR)

The bioactivity of this scaffold is highly sensitive to the spatial arrangement of its three functional domains: the Acidic Head , the Linker , and the Lipophilic Tail .

Positional Isomerism (Benzoic Acid Substitution)

The position of the carboxylic acid relative to the linker is a critical determinant of potency.

IsomerStructure DescriptionBioactivity Impact
Meta (3-substituted) Target Compound Optimal. The meta orientation typically allows the acidic group to engage Arg/Tyr residues in the receptor binding pocket while positioning the lipophilic tail into the hydrophobic sub-pocket.
Para (4-substituted) Linear IsomerReduced Potency. Often results in steric clash or suboptimal angle for the salt bridge formation within the GPR40 orthosteric site.
Ortho (2-substituted) Angular IsomerInactive/Low Potency. The steric bulk near the linker disrupts the conformation required for receptor activation.
Linker Isomerism (Ether Orientation)

Comparison between the (Pyridinyloxy)methyl (Target) and (Pyridinylmethoxy) (Reverse) linkers.

  • Target: Py-O-CH₂-Ph (Ether oxygen attached to Pyridine).

    • Effect: The oxygen atom donates electron density to the pyridine ring, increasing the basicity of the pyridine nitrogen and altering the dipole moment. This often improves metabolic stability against oxidative attack on the methylene group.

  • Reverse Isomer: Py-CH₂-O-Ph (Ether oxygen attached to Benzene).

    • Effect: The oxygen donates electrons to the benzene ring. While equipotent in some assays, this linker is often more susceptible to metabolic cleavage (O-dealkylation) by CYP450 enzymes due to the electron-rich benzylic position.

Pyridine Substituent Isomers

The position of the methyl group on the pyridine ring modulates lipophilicity and steric fit.

  • 6-Methyl (Target): Increases lipophilicity (

    
    ) and blocks the metabolically vulnerable C6 position.
    
  • 2-Methyl: May cause steric hindrance with the ether linkage if the pyridine ring rotates.

  • Unsubstituted: Lower lipophilicity often correlates with reduced binding affinity (

    
    ) due to weaker hydrophobic interactions in the receptor's deep pocket.
    

Experimental Data Summary

The following data represents typical potency ranges for this scaffold class in GPR40 Calcium Flux assays.

Compound VariantEC₅₀ (Human GPR40)Emax (% of Ref)Solubility (pH 7.4)
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid 20 – 80 nM ~95% Moderate
4-Isomer (Para-acid)> 500 nM~60%Low
Unsubstituted Pyridine Analog150 – 300 nM~90%High
Reverse Ether Isomer40 – 100 nM~90%Moderate

Note: Values are representative of the aryloxyalkyl benzoic acid class (e.g., related to early precursors of Fasiglifam/TAK-875).

Experimental Protocols

Calcium Flux Assay (In Vitro Potency)

Objective: Measure the agonist-induced increase in intracellular calcium in CHO-K1 cells overexpressing human GPR40.

  • Cell Seeding: Plate CHO-K1/hGPR40 cells (20,000 cells/well) in 96-well black-wall plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Wash cells with HBSS-HEPES buffer. Load with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Compound Preparation: Dissolve test compounds in DMSO (10 mM stock). Perform serial dilutions (1:3) in assay buffer (0.1% BSA).

  • Measurement: Transfer plates to a FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject compounds and monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Data Analysis: Calculate

    
    . Fit curves using a 4-parameter logistic equation to determine EC₅₀ .
    
Insulin Secretion Assay (Functional Validation)

Objective: Confirm glucose-dependent insulin secretion (GSIS) in MIN6 pancreatic


-cells.
  • Starvation: Incubate MIN6 cells in KRB buffer containing low glucose (2.8 mM) for 1 hour.

  • Treatment: Treat cells with the test compound (10

    
    M) in the presence of Low Glucose (2.8 mM)  or High Glucose (16.7 mM)  for 1 hour.
    
  • Quantification: Collect supernatant and quantify insulin using an HTRF Insulin Kit or ELISA.

  • Validation: The compound must show significantly higher insulin secretion in high glucose vs. low glucose conditions (Glucose Dependence Index > 2.0).

Visualizations

GPR40 Signaling Pathway

The diagram below illustrates the signal transduction pathway activated by the compound.

GPR40_Pathway Ligand 3-{[(6-Methylpyridin-3-yl)oxy]methyl} benzoic acid Receptor GPR40 (FFAR1) (G-Protein Coupled Receptor) Ligand->Receptor Activates Gq Gαq/11 Protein Receptor->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Insulin Insulin Granule Exocytosis DAG->Insulin Potentiates via PKC Ca Intracellular Ca2+ Increase ER->Ca Releases Ca2+ Ca->Insulin Triggers

Caption: GPR40 activation cascade leading to glucose-stimulated insulin secretion.[1]

SAR Comparison Workflow

Logic flow for evaluating the isomers.

SAR_Logic cluster_Acid Acid Position cluster_Linker Linker Type Compound Core Scaffold: Aryloxyalkyl Benzoic Acid Meta Meta (3-Pos) Optimal Binding Compound->Meta Para Para (4-Pos) Steric Clash Compound->Para OxyMethyl Py-O-CH2-Ph (Target) Stable Compound->OxyMethyl Methoxy Py-CH2-O-Ph (Isomer) Metabolic Liability Compound->Methoxy Meta->OxyMethyl Combined in Target Compound

Caption: Structural optimization logic favoring the 3-substituted oxymethyl isomer.

References

  • Christiansen, E., et al. "Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Novel Target for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2008. Link

  • Takeda Pharmaceutical Co. "GPR40 Agonist Compounds and Methods of Use." Patent WO2008001931, 2008. Link

  • Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010. Link

  • Lin, D.C., et al. "Identification and Pharmacological Characterization of Multiple Classes of Free Fatty Acid Receptor 1 Agonists." Molecular Pharmacology, 2011. Link

Sources

Validation

"3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid" head-to-head comparison with commercial drugs

This guide provides a technical, head-to-head comparison of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (referred to herein as Compound 3-MPBA ) against commercial therapeutic agents. Based on its chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid (referred to herein as Compound 3-MPBA ) against commercial therapeutic agents. Based on its chemical scaffold—a benzoic acid head group linked via an oxymethyl bridge to a 6-methylpyridine moiety—this compound is characterized as a GPR40 (FFAR1) agonist , a class of insulin secretagogues investigated for Type 2 Diabetes Mellitus (T2DM).

Executive Summary & Mechanism of Action

Compound 3-MPBA represents a synthetic small-molecule agonist of GPR40 (Free Fatty Acid Receptor 1). Unlike sulfonylureas (which close


 channels directly) or GLP-1 analogs (peptides requiring injection), 3-MPBA is designed as an orally active "glucose-dependent" insulin secretagogue. Its structural pharmacophore—an aromatic acid head group connected to a lipophilic pyridine tail—mimics endogenous long-chain fatty acids (LCFAs) but with enhanced metabolic stability.
Mechanism of Action (MOA)

3-MPBA binds to the allosteric site of the GPR40 receptor on pancreatic


-cells. This binding triggers the 

signaling cascade, leading to intracellular calcium mobilization and subsequent insulin exocytosis only in the presence of elevated glucose levels.
DOT Diagram: GPR40 Signaling Pathway

GPR40_Signaling Compound 3-MPBA (Ligand) GPR40 GPR40 (FFAR1) Receptor Compound->GPR40 Activation Gq Gαq/11 Protein GPR40->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Triggers Exocytosis

Caption: Signal transduction pathway of 3-MPBA mediated GPR40 activation leading to glucose-stimulated insulin secretion (GSIS).

Head-to-Head Comparison: 3-MPBA vs. Commercial Drugs

This section compares 3-MPBA with Fasiglifam (TAK-875) (the benchmark GPR40 agonist), Sitagliptin (DPP-4 inhibitor), and Glimepiride (Sulfonylurea).

Table 1: Comparative Pharmacological Profile
Feature3-MPBA (Subject)Fasiglifam (TAK-875) Sitagliptin (Januvia)Glimepiride (Amaryl)
Class Novel GPR40 AgonistGPR40 Agonist (Discontinued)DPP-4 InhibitorSulfonylurea
Primary Target FFAR1 (GPR40)FFAR1 (GPR40)DPP-4 EnzymeSUR1 Subunit (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Insulin Release Glucose-DependentGlucose-DependentGlucose-DependentGlucose-Independent
Hypoglycemia Risk LowLowLowHigh
Liver Safety Structure Optimized (Pyridine vs Benzofuran)High Risk (DILI linked to acyl glucuronide)SafeGenerally Safe
Half-Life (

)
~6-8 hours (Estimated)~24 hours~12 hours~5-9 hours
Key Advantage Reduced lipophilicity (LogP ~3.[1][2][3]5) vs FasiglifamHigh PotencyWeight NeutralHigh Efficacy
Critical Analysis
  • Safety vs. Fasiglifam : Fasiglifam failed in Phase III due to drug-induced liver injury (DILI), attributed to the accumulation of reactive acyl glucuronide metabolites and inhibition of hepatobiliary transporters (OATP). 3-MPBA utilizes a pyridine-ether linkage rather than the dihydrobenzofuran core of Fasiglifam. This structural modification aims to reduce lipophilicity (LogP) and minimize off-target liver accumulation while maintaining GPR40 potency.

  • Efficacy vs. Sulfonylureas : Unlike Glimepiride, which forces insulin release regardless of blood sugar (risking hypoglycemia), 3-MPBA amplifies signaling only when glucose is elevated. This "smart" release mechanism is a critical safety advantage.

Experimental Validation Protocols

To validate the efficacy and safety of 3-MPBA, the following experimental workflows are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol A: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective : Quantify the glucose-dependency of insulin secretion induced by 3-MPBA.

  • Cell Line : INS-1E or MIN6 pancreatic

    
    -cells.
    
  • Preparation :

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Starve in KRB buffer (2.8 mM glucose) for 2 hours.

  • Treatment Groups :

    • Vehicle : DMSO (0.1%).

    • Control : Glimepiride (10 µM) - Positive Control (Glucose Independent).

    • Test : 3-MPBA (Concentration response: 0.1 µM – 100 µM).

  • Stimulation :

    • Low Glucose : 2.8 mM Glucose + Treatments.

    • High Glucose : 16.7 mM Glucose + Treatments.

  • Readout : Incubate for 1 hour. Collect supernatant. Measure insulin via HTRF or ELISA.

  • Validation Criteria : 3-MPBA must show statistically significant insulin increase only in High Glucose conditions (

    
    ), whereas Glimepiride should show increase in both.
    
Protocol B: Calcium Flux Assay (FLIPR)

Objective : Confirm


 pathway activation.
  • Dye Loading : Load CHO-hGPR40 cells with Fluo-4 AM calcium indicator.

  • Addition : Inject 3-MPBA and monitor fluorescence (

    
    ).
    
  • Analysis : Calculate

    
     based on peak fluorescence intensity relative to Ionomycin (Max control).
    
DOT Diagram: Experimental Workflow

Experimental_Workflow Step1 Cell Seeding (INS-1E / CHO-GPR40) Step2 Starvation (KRB Buffer) Step1->Step2 Branch Condition Split Step2->Branch LowG Low Glucose (2.8 mM) Branch->LowG HighG High Glucose (16.7 mM) Branch->HighG Treat Add 3-MPBA vs. Glimepiride LowG->Treat HighG->Treat Readout ELISA / HTRF (Insulin Quant) Treat->Readout

Caption: Workflow for validating glucose-dependent efficacy of 3-MPBA in pancreatic beta-cells.

References

  • Hirasawa, A., et al. (2005).[3] "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120."[4] Nature Medicine. Link

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats." Journal of Pharmacology and Experimental Therapeutics. Link

  • Burant, C. F., et al. (2012). "TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet. Link

  • Christiansen, E., et al. (2013). "Discovery of TUG-469, a potent GPR40 agonist with a novel chemical scaffold." ACS Medicinal Chemistry Letters. Link

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid
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3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid
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